5-(Methoxymethyl)thiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-(methoxymethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFSRJFRRLRADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343211 | |
| Record name | 5-(methoxymethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61855-04-7 | |
| Record name | 5-(methoxymethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Methoxymethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(methoxymethyl)thiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details two principal routes: the carboxylation of a 2-halo-5-(methoxymethyl)thiophene precursor and the O-methylation of a 5-(hydroxymethyl)thiophene derivative. Each pathway is presented with detailed experimental protocols, structured data tables for easy comparison of reaction parameters, and logical workflow diagrams.
Pathway 1: Carboxylation of 2-Bromo-5-(methoxymethyl)thiophene
This synthetic route involves the initial preparation of a key intermediate, 2-bromo-5-(methoxymethyl)thiophene, followed by the introduction of a carboxylic acid moiety at the 2-position of the thiophene ring. This carboxylation can be achieved via two common organometallic methods: a Grignard reaction or a lithium-halogen exchange followed by quenching with carbon dioxide.
Step 1a: Synthesis of 2-Bromo-5-(bromomethyl)thiophene
A common precursor for 2-bromo-5-(methoxymethyl)thiophene is 2-bromo-5-(bromomethyl)thiophene, which can be synthesized from 2-methylthiophene.
Experimental Protocol:
To a solution of 2-methylthiophene (1 equivalent, 20.4 mmol) in dry carbon tetrachloride (CCl₄) (9–10 mL), N-bromosuccinimide (NBS) (2.1 equivalents, 42.84 mmol) is added. The reaction mixture is heated under reflux for 4 to 5 hours. After completion, the mixture is filtered, and the solvent is removed under vacuum. The crude product is then purified by fractional distillation to yield 2-bromo-5-(bromomethyl)thiophene[1].
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) | Ref. |
| 2-Methylthiophene | NBS (2.1 eq) | CCl₄ | 4-5 | 58 | [1] |
Step 1b: Synthesis of 2-Bromo-5-(methoxymethyl)thiophene
The bromomethyl group of 2-bromo-5-(bromomethyl)thiophene can be converted to a methoxymethyl group via a Williamson ether synthesis.
Experimental Protocol:
Sodium methoxide (prepared from sodium metal and anhydrous methanol) is dissolved in anhydrous methanol. To this solution, 2-bromo-5-(bromomethyl)thiophene (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for several hours and monitored by TLC. Upon completion, the methanol is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-bromo-5-(methoxymethyl)thiophene.
Note: While a specific yield for this reaction was not found in the searched literature, Williamson ether syntheses on similar substrates are generally high-yielding.
Step 2: Carboxylation of 2-Bromo-5-(methoxymethyl)thiophene
Experimental Protocol:
Magnesium turnings (1.2 equivalents) are activated in a flame-dried flask under an inert atmosphere. A solution of 2-bromo-5-(methoxymethyl)thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reagent formation. The reaction is typically initiated with a small crystal of iodine. After the formation of the Grignard reagent is complete, the mixture is cooled to a low temperature (e.g., -78 °C), and an excess of solid carbon dioxide (dry ice) is added in small portions. The reaction is allowed to warm to room temperature, and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed with water and brine, dried, and concentrated. The crude carboxylic acid is then purified, for example, by recrystallization. A similar reaction with 2-bromothiophene yielded 2-thiophenecarboxylic acid in 56% yield[2].
Experimental Protocol:
A solution of 2-bromo-5-(methoxymethyl)thiophene (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (n-BuLi) (1.1 equivalents) is added dropwise, and the mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange. An excess of crushed dry ice is then added to the reaction mixture. The mixture is allowed to slowly warm to room temperature, and the reaction is quenched with water. The aqueous layer is separated and acidified with hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford this compound.
| Starting Material | Reagents | Solvent | Yield (%) | Ref. |
| 2-Bromothiophene | 1. Mg, 2. CO₂ | 2-MeTHF | 56 | [2] |
| 3-Bromoselenophene | 1. n-BuLi, 2. CO₂ | THF | ~67 |
Note: The yields provided are for analogous reactions and may vary for the specific substrate.
Pathway 2: O-Methylation of Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
This alternative pathway begins with a thiophene derivative already containing the carboxylic acid functionality (as an ester) and a hydroxymethyl group. The hydroxyl group is then methylated, followed by hydrolysis of the ester to yield the final product.
Step 1: O-Methylation via Williamson Ether Synthesis
Experimental Protocol:
To a solution of methyl 5-(hydroxymethyl)thiophene-2-carboxylate (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH) (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide. A methylating agent, such as methyl iodide (CH₃I) (1.2 equivalents), is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give methyl 5-(methoxymethyl)thiophene-2-carboxylate.
| Starting Alcohol | Base | Methylating Agent | Solvent | General Yield Range (%) |
| Primary Alcohol | NaH | CH₃I | DMF or THF | High |
Note: Specific yield data for this reaction on methyl 5-(hydroxymethyl)thiophene-2-carboxylate was not found, but Williamson ether synthesis is a generally efficient method for the formation of methyl ethers from primary alcohols.
Step 2: Hydrolysis of the Ester
Experimental Protocol:
Methyl 5-(methoxymethyl)thiophene-2-carboxylate (1 equivalent) is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature or gently heated to reflux until the hydrolysis is complete (monitored by TLC). After cooling, the organic solvent is removed under reduced pressure. The aqueous residue is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound. This method is known to provide high yields for the hydrolysis of similar esters[3].
| Starting Ester | Base | Solvent | General Yield Range (%) | Ref. |
| Methyl 5-chloropyrazine-2-carboxylate | LiOH | Water | High | [3] |
digraph "Pathway 2: O-Methylation and Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];"Start_Ester" [label="Methyl 5-(hydroxymethyl)thiophene-\n2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Methylated_Ester" [label="Methyl 5-(methoxymethyl)thiophene-\n2-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; "Target_Acid" [label="5-(Methoxymethyl)thiophene-\n2-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start_Ester" -> "Methylated_Ester" [label="1. NaH, THF\n2. CH3I"]; "Methylated_Ester" -> "Target_Acid" [label="LiOH, MeOH/H2O"]; }
Summary and Comparison of Pathways
Both presented pathways offer viable routes to this compound.
-
Pathway 1 is advantageous if the starting material, 2-methylthiophene, is readily available and cost-effective. The carboxylation step, either through a Grignard reagent or lithiation, is a robust and well-established method for introducing the carboxylic acid functionality onto an aromatic ring.
-
Pathway 2 is preferable if a suitable 5-(hydroxymethyl)thiophene precursor is accessible. The Williamson ether synthesis and subsequent ester hydrolysis are generally high-yielding and straightforward reactions.
The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, scalability requirements, and the specific capabilities of the laboratory. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthesis strategy for their needs.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
Physicochemical Properties of 5-(Methoxymethyl)thiophene-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Methoxymethyl)thiophene-2-carboxylic acid (CAS No: 61855-04-7), a key intermediate in various chemical syntheses. The following sections detail its known quantitative properties, provide standardized experimental protocols for their determination, and illustrate the general workflow for physicochemical characterization.
Core Physicochemical Data
The known physicochemical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₈O₃S | [1] | |
| Molecular Weight | 172.20 | g/mol | [1][2] |
| Boiling Point | 296.9 | °C at 760 mmHg | [2] |
| Melting Point | N/A | °C | [2] |
| Density | 1.318 | g/cm³ | [2] |
| Flash Point | 133.4 | °C | [2] |
| logP (Octanol-Water Partition Coefficient) | 1.59270 | [2] | |
| Index of Refraction | 1.57 | [2] | |
| Polar Surface Area (PSA) | 74.77 | Ų | [2] |
| Exact Mass | 172.01900 | [2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Determination of Melting Point
This protocol describes the capillary method for determining the melting point of a solid organic compound.[3][4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp®)[5]
-
Capillary tubes (sealed at one end)[3]
-
Thermometer (calibrated)[5]
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Finely powder the sample using a mortar and pestle.
-
Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample should have a height of 2-3 mm.[4]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Determination: If the melting point is unknown, perform a rapid heating (10-20 °C per minute) to determine an approximate melting range.[6]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to a temperature approximately 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4]
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using a pH meter to monitor the titration of the carboxylic acid with a strong base.[7][8]
Apparatus and Reagents:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)[8]
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)[8]
-
Deionized water
-
This compound
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. Gentle warming may be used if necessary, followed by cooling to room temperature.[7]
-
Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.
-
Titration: Begin stirring the solution at a moderate, constant rate. Add the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added. As the pH begins to change more rapidly, reduce the volume of the increments to obtain more data points near the equivalence point.
-
Endpoint Determination: Continue the titration well past the equivalence point (the point of the steepest pH change).
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the volume of NaOH at the midpoint of the steepest part of the curve. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added (the half-equivalence point).[7][9]
Determination of logP (Octanol-Water Partition Coefficient)
This protocol describes the shake-flask method, a standard technique for determining the logP of a compound.[10][11]
Apparatus and Reagents:
-
n-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Separatory funnels or vials with screw caps
-
Mechanical shaker or rotator
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
-
This compound
Procedure:
-
Solvent Saturation: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated PBS (e.g., a 1:1 volume ratio).
-
Equilibration: Seal the container and shake it gently for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases.[10] Avoid vigorous shaking that could lead to emulsion formation.
-
Phase Separation: Allow the mixture to stand undisturbed until the two layers have clearly separated. Centrifugation can be used to aid separation if an emulsion has formed.
-
Concentration Measurement: Carefully withdraw a sample from each phase (the n-octanol layer and the aqueous PBS layer). Determine the concentration of the compound in each sample using an appropriate analytical method.
-
Calculation: The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value:
-
P = [Concentration in Octanol] / [Concentration in Aqueous]
-
logP = log₁₀(P)[11]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound like this compound.
Caption: Generalized workflow for physicochemical characterization.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mit.edu [web.mit.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. web.williams.edu [web.williams.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enamine.net [enamine.net]
- 11. acdlabs.com [acdlabs.com]
In-Depth Technical Guide: 5-(Methoxymethyl)thiophene-2-carboxylic acid
CAS Number: 61855-04-7
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of 5-(Methoxymethyl)thiophene-2-carboxylic acid, a heterocyclic compound of interest in chemical synthesis and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, spectral characteristics, and potential applications, with a focus on providing researchers and drug development professionals with a thorough understanding of this molecule.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 61855-04-7 | [1] |
| Molecular Formula | C₇H₈O₃S | [1][2] |
| Molecular Weight | 172.20 g/mol | [1][2] |
| Boiling Point | 296.9 °C at 760 mmHg | [4] |
| Density | 1.318 g/cm³ | [4] |
| Flash Point | 133.4 °C | [4] |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from the commercially available 5-(hydroxymethyl)thiophene-2-carboxylic acid. This method entails the methylation of the hydroxyl group. While a specific detailed protocol for this exact transformation is not published, a general procedure can be inferred from standard organic chemistry practices.
Hypothetical Synthesis Workflow:
References
An In-Depth Technical Guide to the Structure Elucidation of 5-(Methoxymethyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-(Methoxymethyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols for the characterization of this compound.
Chemical Structure and Properties
This compound is a disubstituted thiophene derivative. The structure consists of a central thiophene ring functionalized with a carboxylic acid group at the 2-position and a methoxymethyl group at the 5-position.
Molecular Formula: C₇H₈O₃S[1][2]
Molecular Weight: 172.20 g/mol [1][2]
A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₈O₃S |
| Molecular Weight | 172.20 g/mol |
| CAS Number | 61855-04-7 |
| Appearance | Predicted to be a solid at room temperature. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents. |
| Boiling Point | Predicted to be high due to the carboxylic acid group capable of hydrogen bonding. |
| Melting Point | Not available in the searched literature. |
Synthesis Pathway
A plausible synthetic route to this compound involves a two-step process starting from a commercially available precursor, 5-(hydroxymethyl)thiophene-2-carboxylic acid. The synthesis involves the protection of the carboxylic acid group, followed by etherification of the hydroxymethyl group, and subsequent deprotection. A more direct approach could be the etherification of 5-(hydroxymethyl)thiophene-2-carboxylic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-(hydroxymethyl)thiophene-2-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-(hydroxymethyl)thiophene-2-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Structure Elucidation by Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 2.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet | 1H | Carboxylic acid proton (COOH) |
| ~7.6-7.8 | Doublet | 1H | Thiophene proton (H3) |
| ~6.9-7.1 | Doublet | 1H | Thiophene proton (H4) |
| ~4.6-4.8 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~3.4-3.6 | Singlet | 3H | Methoxyl protons (-OCH₃) |
Interpretation of the Predicted ¹H NMR Spectrum:
-
The downfield singlet between δ 11-12 ppm is characteristic of a carboxylic acid proton.
-
The two doublets in the aromatic region (δ 7-8 ppm) are assigned to the two protons on the thiophene ring, showing coupling to each other.
-
The singlet at approximately δ 4.7 ppm corresponds to the two protons of the methylene group adjacent to the oxygen atom.
-
The singlet around δ 3.5 ppm is attributed to the three protons of the methoxy group.
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in Table 3.
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | Carboxylic acid carbon (-COOH) |
| ~145-150 | Thiophene carbon (C5) |
| ~138-142 | Thiophene carbon (C2) |
| ~132-135 | Thiophene carbon (C3) |
| ~125-128 | Thiophene carbon (C4) |
| ~70-75 | Methylene carbon (-CH₂-) |
| ~58-62 | Methoxyl carbon (-OCH₃) |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
The signal in the δ 165-170 ppm range is characteristic of a carboxylic acid carbonyl carbon.
-
The four signals in the aromatic region (δ 125-150 ppm) correspond to the four carbons of the thiophene ring.
-
The signal around δ 70-75 ppm is assigned to the methylene carbon of the methoxymethyl group.
-
The upfield signal at approximately δ 58-62 ppm is due to the carbon of the methoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad | O-H stretching of the carboxylic acid |
| ~2950-2850 | Medium | C-H stretching of the methoxymethyl group |
| ~1680-1710 | Strong | C=O stretching of the carboxylic acid |
| ~1500-1600 | Medium | C=C stretching of the thiophene ring |
| ~1200-1300 | Strong | C-O stretching of the carboxylic acid and ether |
| ~1100-1150 | Strong | C-O-C stretching of the ether linkage |
Interpretation of the Predicted IR Spectrum:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
A strong, sharp peak around 1700 cm⁻¹ indicates the presence of a carbonyl group (C=O) from the carboxylic acid.
-
The C-H stretching vibrations of the methoxymethyl group are expected in the 2850-2950 cm⁻¹ range.
-
The characteristic C-O stretching bands for the carboxylic acid and the ether linkage will appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern:
Under electron ionization (EI), this compound is expected to show a molecular ion peak [M]⁺ at m/z = 172. The fragmentation pattern is likely to involve:
-
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 141.
-
Loss of formaldehyde (CH₂O) from the molecular ion to yield a fragment at m/z = 142.
-
Decarboxylation (loss of CO₂) to produce a fragment at m/z = 128.
-
Cleavage of the methoxymethyl group to give a thiophene-2-carboxylic acid fragment.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Workflows
The following diagram illustrates the general workflow for the synthesis and structural elucidation of this compound.
Caption: General workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide has provided a detailed framework for the synthesis and comprehensive structural elucidation of this compound. By employing a combination of synthetic organic chemistry and modern spectroscopic techniques, the unambiguous identification of this compound can be achieved. The predicted spectroscopic data, based on sound chemical principles and analogous structures, serves as a valuable reference for researchers working with this and related thiophene derivatives. The detailed experimental protocols offer a practical starting point for the laboratory preparation and characterization of this molecule, which holds potential for applications in various fields of chemical and pharmaceutical research.
References
An In-depth Technical Guide to the Synthesis of 5-(Methoxymethyl)thiophene-2-carboxylic Acid from Core Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and efficient synthetic pathway to 5-(methoxymethyl)thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved in four sequential steps starting from the commercially available methyl 2-thiophenecarboxylate. The overall strategy involves the introduction of a functionalized side chain at the C5 position of the thiophene ring, followed by manipulation of this side chain and final hydrolysis to the desired carboxylic acid.
The four key transformations are:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the 5-position of methyl 2-thiophenecarboxylate.
-
Chemoselective Reduction: Reduction of the aldehyde to a primary alcohol.
-
Williamson Ether Synthesis: Conversion of the alcohol to a methyl ether.
-
Saponification: Hydrolysis of the methyl ester to the final carboxylic acid.
Each of these steps utilizes common laboratory reagents and procedures, making this pathway accessible and scalable.
Detailed Experimental Protocols and Data
This section provides detailed methodologies for each synthetic step, accompanied by tables summarizing the required reagents and typical reaction parameters.
Step 1: Vilsmeier-Haack Formylation of Methyl 2-thiophenecarboxylate
The initial step involves the formylation of the electron-rich thiophene ring at the C5 position using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3][4][5]
Experimental Protocol:
-
To a stirred, anhydrous solution of N,N-dimethylformamide (DMF) in an appropriate solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) at 0 °C (ice bath).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of methyl 2-thiophenecarboxylate in the same anhydrous solvent to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, methyl 5-formylthiophene-2-carboxylate, can be purified by column chromatography on silica gel or by distillation.
Quantitative Data for Vilsmeier-Haack Formylation:
| Reagent/Parameter | Molar Ratio (to starting material) | Typical Conditions | Typical Yield (%) |
| Methyl 2-thiophenecarboxylate | 1.0 | - | - |
| Phosphorus oxychloride (POCl₃) | 1.2 - 1.5 | Addition at 0 °C | 85 - 95 |
| N,N-Dimethylformamide (DMF) | 3.0 - 5.0 | Anhydrous | |
| Solvent | - | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) | |
| Reaction Temperature | - | 0 °C to 80 °C | |
| Reaction Time | - | 2 - 15 hours |
Step 2: Selective Reduction of Methyl 5-formylthiophene-2-carboxylate
The formyl group is selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄). This reagent is chemoselective for aldehydes and ketones in the presence of esters under controlled conditions.[6][7][8][9]
Experimental Protocol:
-
Dissolve methyl 5-formylthiophene-2-carboxylate in a suitable solvent system, typically a mixture of tetrahydrofuran (THF) and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting methyl 5-(hydroxymethyl)thiophene-2-carboxylate is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Quantitative Data for Selective Reduction:
| Reagent/Parameter | Molar Ratio (to starting material) | Typical Conditions | Typical Yield (%) |
| Methyl 5-formylthiophene-2-carboxylate | 1.0 | - | - |
| Sodium borohydride (NaBH₄) | 1.0 - 1.5 | Portion-wise addition at 0 °C | 90 - 98 |
| Solvent | - | Tetrahydrofuran (THF) / Methanol | |
| Reaction Temperature | - | 0 °C to Room Temperature | |
| Reaction Time | - | 1 - 4 hours |
Step 3: Williamson Ether Synthesis of Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
The hydroxyl group of methyl 5-(hydroxymethyl)thiophene-2-carboxylate is converted to a methoxy group via a Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), followed by nucleophilic substitution with an alkylating agent, typically methyl iodide (CH₃I).[10][11]
Experimental Protocol:
-
To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere at 0 °C, add a solution of methyl 5-(hydroxymethyl)thiophene-2-carboxylate in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude methyl 5-(methoxymethyl)thiophene-2-carboxylate by column chromatography on silica gel.
Quantitative Data for Williamson Ether Synthesis:
| Reagent/Parameter | Molar Ratio (to starting material) | Typical Conditions | Typical Yield (%) |
| Methyl 5-(hydroxymethyl)thiophene-2-carboxylate | 1.0 | - | - |
| Sodium hydride (NaH) | 1.1 - 1.2 | 60% dispersion in mineral oil, washed with hexanes | 85 - 95 |
| Methyl iodide (CH₃I) | 1.1 - 1.5 | - | |
| Solvent | - | Anhydrous Tetrahydrofuran (THF) or DMF | |
| Reaction Temperature | - | 0 °C to Room Temperature | |
| Reaction Time | - | 2 - 12 hours |
Step 4: Saponification of Methyl 5-(methoxymethyl)thiophene-2-carboxylate
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system.[12][13][14][15]
Experimental Protocol:
-
Dissolve methyl 5-(methoxymethyl)thiophene-2-carboxylate in a mixture of tetrahydrofuran (THF), methanol, and water.
-
Add lithium hydroxide (LiOH) monohydrate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with dilute hydrochloric acid at 0 °C.
-
Collect the precipitated solid, this compound, by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification if necessary.
Quantitative Data for Saponification:
| Reagent/Parameter | Molar Ratio (to starting material) | Typical Conditions | Typical Yield (%) |
| Methyl 5-(methoxymethyl)thiophene-2-carboxylate | 1.0 | - | - |
| Lithium hydroxide (LiOH)·H₂O | 2.0 - 5.0 | - | 90 - 99 |
| Solvent | - | THF / Methanol / Water (e.g., 3:1:1) | |
| Reaction Temperature | - | Room Temperature to 50 °C | |
| Reaction Time | - | 2 - 16 hours |
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined a reliable and well-documented four-step synthesis of this compound from methyl 2-thiophenecarboxylate. The presented protocols and quantitative data provide a solid foundation for the successful execution of this synthetic sequence. The individual steps are robust and utilize standard organic chemistry techniques, making the overall pathway suitable for both small-scale research and larger-scale production campaigns in the fields of pharmaceutical and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scholarship.richmond.edu [scholarship.richmond.edu]
- 12. Saponification-Typical procedures - operachem [operachem.com]
- 13. CN103526022A - Preparation method of lithium saponification organic phase of acidic extractant - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Biological Screening of Novel Thiophene Derivatives: A Technical Guide
Introduction: The thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for phenyl and other aromatic systems have made it a cornerstone in the design of novel therapeutic agents.[1][2] Thiophene derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, with several compounds containing this moiety already in clinical use.[2][3] This guide provides a technical overview of the biological screening of novel thiophene derivatives, focusing on key therapeutic areas, data interpretation, and detailed experimental protocols for researchers and drug development professionals.
Section 1: Anticancer Activity
Thiophene derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[4] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways responsible for tumor growth, proliferation, and survival, such as topoisomerase, tyrosine kinase, and tubulin polymerization.[5][6]
Quantitative Data: In Vitro Cytotoxicity
The initial screening of novel thiophene compounds for anticancer potential typically involves evaluating their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The data below summarizes the IC50 values for several recently developed thiophene derivatives.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) | Ref |
| 2b | Hep3B (Liver) | MTS Assay | 5.46 | Doxorubicin | - | [7] |
| 2d | Hep3B (Liver) | MTS Assay | 8.85 | Doxorubicin | - | [7] |
| 2e | Hep3B (Liver) | MTS Assay | 12.58 | Doxorubicin | - | [7] |
| 7f | MIA PaCa-2 (Pancreas) | MTT Assay | 4.86 | Doxorubicin | Not Specified | [8] |
| 7d | MIA PaCa-2 (Pancreas) | MTT Assay | >100 | Doxorubicin | Not Specified | [8] |
| 1m | MCF-7 (Breast) | Not Specified | 0.09 | - | - | [9] |
Key Signaling Pathway: VEGFR-2/Akt Inhibition
Several thiophene derivatives exert their anticancer effects by targeting key signaling pathways. A notable example is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector, Akt.[6] This pathway is crucial for angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
1. Materials:
- MTT solution (5 mg/mL in sterile PBS, pH 7.4).[2][10]
- MTT solvent/solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol).[11]
- 96-well flat-bottom plates.
- Human cancer cell lines (e.g., HepG2, MIA PaCa-2).
- Complete culture medium (e.g., DMEM with 10% FBS).
- Test thiophene derivatives and a positive control (e.g., Doxorubicin).
- Microplate spectrophotometer.
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]
- Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. After incubation, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated cells (negative control) and a positive control drug.
- Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]
- MTT Addition: After the treatment period, add 10-50 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).[2][10]
- Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.[12][13]
- Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]
- Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Section 2: Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a critical global health challenge, driving the search for new antimicrobial agents. Thiophene derivatives have demonstrated significant potential, with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[14][15]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key metric for assessing the potency of new antimicrobial compounds.
| Compound ID | Organism | MIC50 (mg/L) | Reference Compound | MIC (µg/mL) | Ref |
| Thiophene 4 | Colistin-Resistant A. baumannii | 16 | Ciprofloxacin | 1 | [15] |
| Thiophene 5 | Colistin-Resistant A. baumannii | 16 | Ciprofloxacin | 1 | [15] |
| Thiophene 8 | Colistin-Resistant A. baumannii | 32 | Ciprofloxacin | 1 | [15] |
| Thiophene 4 | Colistin-Resistant E. coli | 8 | Ciprofloxacin | 0.25 | [15] |
| Thiophene 5 | Colistin-Resistant E. coli | 32 | Ciprofloxacin | 0.25 | [15] |
| Thiophene 8 | Colistin-Resistant E. coli | 32 | Ciprofloxacin | 0.25 | [15] |
Note: MIC50 represents the concentration required to inhibit 50% of the tested strains.[15]
Experimental Workflow: Antimicrobial Screening
The process for identifying and validating novel antimicrobial thiophene derivatives follows a structured workflow, from initial high-throughput screening to more detailed characterization of promising hits.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents in a liquid medium.[1][5]
1. Materials:
- 96-well microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth.[5]
- Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
- Test thiophene derivatives and a standard antibiotic (e.g., Ciprofloxacin).
- 0.5 McFarland turbidity standard.
- Spectrophotometer.
2. Procedure:
- Inoculum Preparation: Select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
- Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[16] Prepare a stock solution of the thiophene derivative at twice the highest desired test concentration. Add 100 µL of this stock to the first column of wells.
- Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[16] This leaves column 11 as the growth control (no drug) and column 12 as the sterility control (no bacteria).
- Inoculation: Within 15-30 minutes of standardizing the inoculum, add the diluted bacterial suspension to each well (typically 5-10 µL, depending on the system, to reach the final concentration of 5 x 10⁵ CFU/mL), except for the sterility control wells.[5][16]
- Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[17]
- MIC Reading: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[1] The growth control well should be turbid, and the sterility control well should be clear.
Section 3: Anti-inflammatory Activity
Thiophene derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[18] Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is directly involved in the inflammatory cascade.[18]
Quantitative Data: COX-2 Inhibition
Selective inhibition of COX-2 over COX-1 is a key goal in developing safer NSAIDs, as COX-1 inhibition is associated with gastrointestinal side effects. The data below shows the COX-1 and COX-2 inhibitory activity for a series of novel thiophene derivatives.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | Ref |
| VIIa | 19.5 | 0.29 | 67.24 | Celecoxib (SI: 33.8) | [18] |
| VIIb | 20.3 | 0.43 | 47.20 | Celecoxib (SI: 33.8) | [18] |
| Va | 15.7 | 0.52 | 30.19 | Celecoxib (SI: 33.8) | [18] |
| VIb | 26.6 | 1.10 | 24.18 | Celecoxib (SI: 33.8) | [18] |
| VIa | 21.4 | 1.80 | 11.88 | Celecoxib (SI: 33.8) | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[19][20]
1. Materials:
- Male Wistar or Sprague-Dawley rats (180-250 g).[19][21]
- Lambda carrageenan (1% w/v suspension in sterile saline).[22]
- Test thiophene derivatives and a standard drug (e.g., Indomethacin, 5-10 mg/kg).[22]
- Vehicle for dissolving compounds (e.g., 0.5% carboxymethyl cellulose, 2.5% DMSO).[21]
- Plethysmometer or digital calipers.
2. Procedure:
- Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
- Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers. This is the "0 hour" reading.
- Compound Administration: Administer the test thiophene derivative, vehicle (control group), or standard drug (positive control group) orally (p.o.) or intraperitoneally (i.p.). This is typically done 30-60 minutes before the carrageenan injection.[3][19]
- Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[22]
- Edema Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[22]
- Data Analysis:
- Calculate the edema volume at each time point by subtracting the initial paw volume (0 hour) from the post-treatment paw volume.
- Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the average edema in the control group and T is the average edema in the treated group.[21]
Conclusion
The thiophene scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. This guide outlines the fundamental screening paradigms for evaluating new thiophene derivatives in the key areas of oncology, infectious disease, and inflammation. The provided data tables, pathway diagrams, and detailed experimental protocols offer a framework for researchers to design, execute, and interpret biological screening experiments, ultimately facilitating the identification and development of the next generation of thiophene-based drugs.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 5-(Methoxymethyl)thiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific knowledge surrounding 5-(Methoxymethyl)thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While the initial discovery of this specific molecule is not prominently documented in publicly accessible literature, its synthesis can be inferred from established methodologies for related thiophene derivatives. This guide provides plausible synthetic pathways, detailed experimental protocols based on analogous reactions, and a structured overview of its chemical properties.
Physicochemical Properties
This compound is a thiophene derivative characterized by a carboxylic acid group at the 2-position and a methoxymethyl substituent at the 5-position. A summary of its key identifiers and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 61855-04-7 | [1][2] |
| Molecular Formula | C₇H₈O₃S | [1] |
| Molecular Weight | 172.20 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Boiling Point | 296.9 °C at 760 mmHg | |
| Flash Point | 133.4 °C | |
| Density | 1.318 g/cm³ |
Table 1: Physicochemical Properties of this compound.
Plausible Synthetic Routes and Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, two primary strategies can be proposed based on well-established thiophene chemistry: A) Carboxylation of a substituted thiophene precursor and B) Modification of a pre-functionalized thiophene-2-carboxylate .
A. Synthesis via Lithiation and Carboxylation of 2-(Methoxymethyl)thiophene
This approach involves the synthesis of the precursor 2-(methoxymethyl)thiophene followed by its selective carboxylation at the 5-position.
Workflow Diagram:
Caption: Synthetic workflow for this compound via lithiation.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-(Methoxymethyl)thiophene
-
To a solution of sodium methoxide (prepared from sodium in methanol) in anhydrous methanol, 2-(chloromethyl)thiophene is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(methoxymethyl)thiophene, which can be purified by distillation.
Step 2: Synthesis of this compound
-
A solution of 2-(methoxymethyl)thiophene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
The reaction mixture is then poured over an excess of crushed solid carbon dioxide (dry ice).
-
The mixture is allowed to warm to room temperature, and the solvent is evaporated.
-
The residue is dissolved in water and washed with diethyl ether.
-
The aqueous layer is acidified with hydrochloric acid to precipitate the crude product.
-
The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
B. Synthesis via Etherification of Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
This alternative route starts from the commercially available methyl 5-(hydroxymethyl)thiophene-2-carboxylate, involving etherification of the hydroxymethyl group followed by hydrolysis of the ester.
Workflow Diagram:
Caption: Synthetic workflow via etherification and hydrolysis.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of Methyl 5-(methoxymethyl)thiophene-2-carboxylate
-
To a suspension of sodium hydride in anhydrous THF, a solution of methyl 5-(hydroxymethyl)thiophene-2-carboxylate in THF is added dropwise at 0 °C.
-
The mixture is stirred at this temperature for 30 minutes.
-
A methylating agent, such as methyl iodide or dimethyl sulfate, is then added, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched by the careful addition of water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
The methyl 5-(methoxymethyl)thiophene-2-carboxylate is dissolved in a mixture of methanol and water.
-
An excess of a base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The methanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or any associated signaling pathways for this compound itself. However, the thiophene-2-carboxylic acid scaffold is a well-known pharmacophore present in various biologically active molecules. For instance, derivatives of thiophene-2-carboxamide have shown potential as antibacterial and antioxidant agents.[3] The core structure of thiophene-2-carboxylic acid is also found in drugs like Suprofen, an anti-inflammatory agent.[4]
Future research may explore the potential of this compound as a building block in the synthesis of novel therapeutic agents. The methoxymethyl group could influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Conclusion
While the formal "discovery" of this compound remains to be elucidated from primary literature, its synthesis is achievable through established organic chemistry methodologies. This technical guide provides a framework for its preparation and a compilation of its known properties. The absence of data on its biological activity presents an opportunity for future research to investigate the potential of this compound in drug discovery and materials science, leveraging the known importance of the thiophene-2-carboxylic acid moiety. Further studies are warranted to isolate and characterize this compound, providing definitive quantitative and spectroscopic data.
References
An In-depth Technical Guide on the Theoretical Properties of 5-(Methoxymethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methoxymethyl)thiophene-2-carboxylic acid is a substituted thiophene derivative. Thiophene and its derivatives are aromatic heterocyclic compounds that are significant in medicinal chemistry and materials science.[1] They are components of many pharmaceutical drugs, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while potentially improving pharmacokinetic profiles. This guide provides a summary of the theoretical and known properties of this compound, its synthesis, and potential applications relevant to drug discovery and development.
Core Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and drug development.
Physicochemical Data
The following table summarizes key physicochemical properties for this compound. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 61855-04-7 | [5][6] |
| Molecular Formula | C₇H₈O₃S | [6] |
| Molecular Weight | 172.20 g/mol | [5][6] |
| Boiling Point | 296.9ºC at 760 mmHg | [5] |
| Density | 1.318 g/cm³ | [5] |
| Flash Point | 133.4ºC | [5] |
| LogP | 1.59270 | [5] |
| PSA (Polar Surface Area) | 74.77000 Ų | [5] |
| Refractive Index | 1.57 | [5] |
| Exact Mass | 172.01900 | [5] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methoxymethyl group, and the carboxylic acid proton.
-
Thiophene Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring. The coupling constant would be indicative of their meta-like coupling.
-
Methoxymethyl Protons: A singlet for the methyl group (CH₃) protons (typically δ 3.3-3.5 ppm) and a singlet for the methylene group (CH₂) protons (typically δ 4.5-4.7 ppm).
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 12-13 ppm), which is often exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm).
-
Thiophene Carbons: Four signals in the aromatic region (typically δ 120-150 ppm), corresponding to the four carbons of the thiophene ring.
-
Methoxymethyl Carbons: A signal for the methyl carbon (typically δ 55-60 ppm) and a signal for the methylene carbon (typically δ 65-70 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7][8]
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[7][8]
-
C-H Stretch (Aromatic): A sharp band or bands around 3100 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp bands in the region of 3000-2850 cm⁻¹.[7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp band in the region of 1760-1690 cm⁻¹.[7]
-
C=C Stretch (Aromatic Ring): Bands in the region of 1600-1450 cm⁻¹.
-
C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1320-1210 cm⁻¹ and 1150-1085 cm⁻¹, respectively.[7]
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its application as a building block in organic synthesis.
Synthesis
A plausible synthetic route to this compound can be envisioned starting from commercially available thiophene-2-carboxylic acid or its derivatives. A general approach could involve the following steps:
-
Protection of the Carboxylic Acid: The carboxylic acid group is first protected, for instance, as a methyl or ethyl ester, to prevent it from interfering with subsequent reactions.
-
Halomethylation: The protected thiophene-2-carboxylate can undergo chloromethylation or bromomethylation at the 5-position.
-
Nucleophilic Substitution: The resulting 5-(halomethyl)thiophene-2-carboxylate can then be reacted with sodium methoxide to introduce the methoxymethyl group.
-
Deprotection: Finally, the protecting group on the carboxylic acid is removed (e.g., by hydrolysis) to yield the desired product.
An alternative approach could involve the oxidation of 5-(methoxymethyl)thiophene-2-carboxaldehyde.
Reactivity
The reactivity of this compound is dictated by the thiophene ring and the carboxylic acid and methoxymethyl functional groups.
-
Thiophene Ring: The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution.[9] However, the carboxylic acid group is deactivating, directing incoming electrophiles to the 4-position.
-
Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction.
-
Methoxymethyl Group: The ether linkage in the methoxymethyl group is generally stable but can be cleaved under harsh acidic conditions.
Potential Applications in Drug Development
Thiophene-containing compounds have a broad range of biological activities.[2][3] While specific biological data for this compound is not widely published, its structural motifs suggest potential for various therapeutic applications. It can serve as a valuable building block for the synthesis of more complex molecules with potential activities as:
-
Anti-inflammatory Agents: Many thiophene derivatives have shown anti-inflammatory properties.[4]
-
Antimicrobial Agents: The thiophene nucleus is present in several antimicrobial compounds.
-
Anticancer Agents: Certain thiophene-containing molecules have demonstrated cytotoxic activity against cancer cell lines.
Experimental Protocols
General Protocol for the Synthesis of 5-Substituted Thiophene-2-Carboxylic Acids
This protocol outlines a general method for the synthesis of 5-substituted thiophene-2-carboxylic acids via lithiation and subsequent reaction with an electrophile.
Materials:
-
Thiophene-2-carboxylic acid
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., chloromethyl methyl ether)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve thiophene-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add two equivalents of n-BuLi solution dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., chloromethyl methyl ether) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water.
-
Acidify the aqueous layer with HCl to a pH of approximately 2.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for ¹H NMR Analysis
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and determine the chemical shifts and coupling constants.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Thiophene - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-(Methoxymethyl)thiophene-2-carboxylic acid: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Methoxymethyl)thiophene-2-carboxylic acid is a member of the thiophene-2-carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry. Thiophene derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, physicochemical properties, and potential therapeutic applications. Due to the limited publicly available data on this specific molecule, this guide also incorporates information from closely related analogs to provide a broader context for its potential utility in drug discovery and development. A key focus is its potential as an inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), a validated target for novel antibacterial agents.
Chemical and Physical Properties
While experimental data for this compound is scarce, its fundamental properties can be predicted or are available from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 61855-04-7 | Chemical Supplier |
| Molecular Formula | C₇H₈O₃S | Calculated |
| Molecular Weight | 172.20 g/mol | Calculated |
| Boiling Point (Predicted) | 296.9 °C at 760 mmHg | Chemical Supplier |
| Density (Predicted) | 1.318 g/cm³ | Chemical Supplier |
| Flash Point (Predicted) | 133.4 °C | Chemical Supplier |
| LogP (Predicted) | 1.59270 | Chemical Supplier |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-(Hydroxymethyl)thiophene-2-carboxylic acid (Adapted from known procedures)
-
Materials: 2-(Hydroxymethyl)thiophene, n-butyllithium (n-BuLi) in hexanes, dry diethyl ether or tetrahydrofuran (THF), dry ice (solid CO₂), hydrochloric acid (HCl).
-
Procedure:
-
A solution of 2-(hydroxymethyl)thiophene in dry diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is then cooled again to -78 °C, and an excess of crushed dry ice is added in portions.
-
The mixture is allowed to slowly warm to room temperature overnight.
-
Water is added to quench the reaction, and the aqueous layer is separated.
-
The aqueous layer is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is acidified with concentrated HCl to precipitate the product.
-
The solid 5-(hydroxymethyl)thiophene-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Synthesis of this compound (Proposed Williamson Ether Synthesis)
-
Materials: 5-(Hydroxymethyl)thiophene-2-carboxylic acid, sodium hydride (NaH), dry tetrahydrofuran (THF), methyl iodide (CH₃I).
-
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in dry THF at 0 °C under an inert atmosphere, a solution of 5-(hydroxymethyl)thiophene-2-carboxylic acid (1 equivalent) in dry THF is added dropwise. The two equivalents of NaH are to deprotonate both the carboxylic acid and the alcohol.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
Methyl iodide (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is carefully quenched by the slow addition of water.
-
The organic solvent is removed under reduced pressure.
-
The aqueous residue is acidified with HCl, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Biological Activity and Potential Applications
While direct biological data for this compound is not available in the public domain, the broader class of thiophene-2-carboxylic acid derivatives has shown significant promise, particularly as antimicrobial agents.
Antibacterial Activity
Thiophene-2-carboxamide derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain amino thiophene-2-carboxamide compounds containing a methoxy group have demonstrated excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with inhibition zones of up to 20 mm.[1] The presence of a methoxy group appears to be favorable for activity against Gram-positive bacteria.[1] The minimum inhibitory concentrations (MICs) for some thiophene carboxylic acid thioureides against various bacterial strains have been reported to range from 7.8 µg/mL to 500 µg/mL.
Table of Antibacterial Activity for Related Thiophene Derivatives
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
| Thiophene-2-carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | |
| Thiophene-2-carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | |
| Thiophene-2-carboxylic acid thioureides | Multidrug-resistant S. aureus | 125 - 500 | |
| Amino thiophene-2-carboxamides | P. aeruginosa, S. aureus, B. subtilis | Inhibition zones of 19-20 mm | [1] |
Putative Mechanism of Action: Inhibition of FabI
A promising target for antibacterial drug discovery is the bacterial fatty acid synthesis (FASII) pathway, which is essential for bacterial survival and distinct from the mammalian fatty acid synthesis (FASI) pathway. Enoyl-acyl carrier protein reductase (FabI) is a key enzyme in the FASII pathway, catalyzing the final and rate-limiting step in the elongation cycle of fatty acid biosynthesis. Thiophene derivatives have been identified as potential inhibitors of FabI.
Caption: Putative mechanism of action via FabI inhibition.
The inhibition of FabI disrupts the synthesis of fatty acids, which are essential components of the bacterial cell membrane. This leads to a cessation of bacterial growth and, ultimately, cell death. The methoxymethyl group at the 5-position of the thiophene ring may play a crucial role in binding to the active site of the FabI enzyme.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound has been found in the literature. However, based on the analysis of its structure and data from similar compounds, the following spectral characteristics can be predicted.
Predicted ¹H NMR (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~7.7 | d | 1H | Thiophene H-3 |
| ~7.0 | d | 1H | Thiophene H-4 |
| ~4.6 | s | 2H | -CH₂-O |
| ~3.4 | s | 3H | -O-CH₃ |
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~150 | Thiophene C-5 |
| ~140 | Thiophene C-2 |
| ~134 | Thiophene C-3 |
| ~128 | Thiophene C-4 |
| ~70 | -CH₂-O |
| ~59 | -O-CH₃ |
Predicted IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~2500-3300 | O-H stretch (broad, carboxylic acid) |
| ~1680-1710 | C=O stretch (carboxylic acid) |
| ~1200-1300 | C-O stretch (carboxylic acid and ether) |
| ~1050-1150 | C-O stretch (ether) |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the medicinally relevant class of thiophene derivatives. Based on the biological activity of structurally similar compounds, it is plausible that this compound possesses antibacterial properties, potentially through the inhibition of the bacterial enzyme FabI.
To fully elucidate the therapeutic potential of this compound, further research is imperative. Key future directions include:
-
Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic characterization (NMR, IR, MS, and elemental analysis), are essential first steps.
-
Quantitative Biological Evaluation: A systematic evaluation of its antimicrobial activity against a broad panel of pathogenic bacteria and fungi is required to determine its spectrum of activity and potency (MIC values).
-
Enzymatic Assays: Direct enzymatic assays are needed to confirm its inhibitory activity against FabI and to determine its IC₅₀ value.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related 5-alkoxymethyl- and 5-aryloxymethyl-thiophene-2-carboxylic acids would provide valuable insights into the SAR and help to optimize the lead compound.
-
In vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to in vivo models of infection to assess their efficacy, pharmacokinetics, and toxicity.
References
Potential Research Areas for 5-(Methoxymethyl)thiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Methoxymethyl)thiophene-2-carboxylic acid is a functionalized heterocyclic compound belonging to the thiophene class of molecules. Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and serving as a versatile scaffold for the development of novel therapeutic agents.[1] This technical guide explores the potential research avenues for this compound by examining the well-documented biological activities of structurally related thiophene-2-carboxylic acid derivatives. Key areas of investigation include its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document provides a framework for future research, including detailed experimental protocols and potential signaling pathways for investigation, to unlock the therapeutic potential of this compound.
Introduction to Thiophene-2-Carboxylic Acid Derivatives
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in the synthesis of a wide array of pharmacologically active compounds.[1] The thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, highlighting its importance in drug design.[1] Derivatives of thiophene-2-carboxylic acid, in particular, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The functionalization of the thiophene ring allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive scaffold for medicinal chemists. The methoxymethyl substituent at the 5-position of the thiophene ring in this compound offers a unique structural feature that may influence its biological profile.
Potential Therapeutic Areas of Investigation
Based on the extensive research on analogous compounds, several key areas present promising avenues for the investigation of this compound.
Anticancer Activity
Thiophene derivatives have shown significant potential as anticancer agents.[2][4] Various substituted thiophenes have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the lung, liver, and prostate.[5]
Potential Mechanism of Action: One of the key mechanisms by which thiophene derivatives exert their anticancer effects is through the inhibition of critical signaling pathways involved in tumor progression and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector, AKT.[5] Inhibition of this pathway can disrupt tumor blood supply and induce apoptosis.
Proposed Research Workflow for Anticancer Evaluation:
References
- 1. patents.justia.com [patents.justia.com]
- 2. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(Methoxymethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-(Methoxymethyl)thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The outlined multi-step synthesis is designed to be a reliable and reproducible procedure for laboratory-scale preparation.
Introduction
This compound and its derivatives are important intermediates in the development of various pharmaceuticals and functional materials. The thiophene ring system is a common scaffold in many biologically active compounds. The presence of both a carboxylic acid and a methoxymethyl group allows for diverse subsequent chemical modifications, making this compound a versatile synthon for drug discovery and organic electronics. This protocol details a three-step synthesis starting from commercially available methyl thiophene-2-carboxylate.
Overall Reaction Scheme
The synthesis proceeds through three main steps:
-
Chloromethylation of methyl thiophene-2-carboxylate to introduce the chloromethyl group at the 5-position.
-
Methoxylation of the resulting 5-(chloromethyl) intermediate to form the methoxymethyl ether.
-
Hydrolysis of the methyl ester to yield the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of Methyl 5-(chloromethyl)thiophene-2-carboxylate
This procedure is adapted from the chloromethylation of thiophene.[1]
Materials:
-
Methyl thiophene-2-carboxylate
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine methyl thiophene-2-carboxylate (1 equivalent) and paraformaldehyde (1.2 equivalents).
-
Slowly add concentrated hydrochloric acid (10-15 equivalents) to the stirred mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of Methyl 5-(methoxymethyl)thiophene-2-carboxylate
This Williamson ether synthesis is a standard method for forming ethers.
Materials:
-
Methyl 5-(chloromethyl)thiophene-2-carboxylate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve methyl 5-(chloromethyl)thiophene-2-carboxylate (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium methoxide (1.5 equivalents) portion-wise to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Step 3: Synthesis of this compound
This step involves the hydrolysis of the methyl ester to the carboxylic acid.[2]
Materials:
-
Methyl 5-(methoxymethyl)thiophene-2-carboxylate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (1M HCl)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
pH paper or meter
Procedure:
-
Dissolve methyl 5-(methoxymethyl)thiophene-2-carboxylate (1 equivalent) in a mixture of water and a suitable co-solvent like THF or methanol.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A precipitate of the product should form. If not, extract the aqueous layer with ethyl acetate (3 x volume).
-
If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.
-
If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
| Step | Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Methyl thiophene-2-carboxylate | 1.0 | Paraformaldehyde, Conc. HCl | 1.2, 10-15 | - | 0 - RT | 12-18 | 60-70 |
| 2 | Methyl 5-(chloromethyl)thiophene-2-carboxylate | 1.0 | Sodium methoxide | 1.5 | Methanol | 65 | 4-6 | 80-90 |
| 3 | Methyl 5-(methoxymethyl)thiophene-2-carboxylate | 1.0 | LiOH or NaOH | 2-3 | Water/THF | RT - 50 | 2-4 | >90 |
Visualizations
Synthesis Workflow
Caption: Overall synthetic route for this compound.
Logical Relationship of Synthesis Steps
Caption: Key transformations in the synthesis pathway.
References
5-(Methoxymethyl)thiophene-2-carboxylic acid in organic synthesis
The second round of searches provided slightly more context. While direct, detailed protocols for the use of 5-(methoxymethyl)thiophene-2-carboxylic acid are still not explicitly found, there are several useful pieces of information. The search results indicate that thiophene-2-carboxylic acid and its derivatives are important precursors in medicinal chemistry (e.g., for insecticides and pharmaceuticals) and materials science (e.g., organic electronics). Some patents and papers describe general procedures for the synthesis of related thiophene-2-carboxylic acid derivatives, which can be adapted to the target molecule. For instance, the conversion of the carboxylic acid to an acid chloride and subsequent amidation is a common reaction. Also, the synthesis of the parent compound, thiophene-2-carboxylic acid, is mentioned.
However, specific examples of reactions starting with this compound are still missing. I haven't found a paper that says, "We took this compound and did X with it to make Y, and here is the detailed procedure and the yield." This is the critical information needed to fulfill the user's request for detailed application notes and protocols.
Therefore, the next step needs to be very targeted at finding specific synthetic applications of this particular molecule. I will focus on patent databases and chemistry journals, as these are the most likely places to find detailed experimental procedures.
Application Notes and Protocols: 5-(Methoxymethyl)thiophene-2-carboxylic acid as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methoxymethyl)thiophene-2-carboxylic acid is a valuable heterocyclic building block for the synthesis of novel compounds in drug discovery and materials science. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions and its favorable metabolic profile. The methoxymethyl substituent at the 5-position offers a unique combination of polarity and lipophilicity, potentially influencing solubility, cell permeability, and metabolic stability of the final compounds. The carboxylic acid moiety provides a convenient handle for further synthetic modifications, most commonly through amide bond formation, to introduce diverse functionalities and explore structure-activity relationships (SAR).
Thiophene derivatives have shown a wide range of biological activities, including as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1] Notably, the thiophene carboxamide scaffold is a key feature in a number of kinase inhibitors, highlighting the potential of this compound in the development of targeted cancer therapies.[2][3]
Application: Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The thiophene-2-carboxamide scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[2] this compound can serve as a key building block for the synthesis of novel kinase inhibitors, where the methoxymethyl group can probe specific interactions within the ATP-binding pocket of the target kinase.
Below is a representative workflow for the synthesis and evaluation of a hypothetical kinase inhibitor using this compound.
Data Presentation: Representative Biological Activity
While specific biological data for derivatives of this compound is not extensively available in the public domain, the following table represents the type of quantitative data that would be generated during a drug discovery campaign. The data is illustrative and based on the activities of analogous thiophene-based kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM)[2][4] | Cell Line | GI50 (µM)[2] |
| Hypothetical-1 | Kinase A | 15 | Cancer Cell Line X | 0.5 |
| Hypothetical-2 | Kinase A | 250 | Cancer Cell Line X | 5.2 |
| Hypothetical-3 | Kinase B | 5 | Cancer Cell Line Y | 0.1 |
| Hypothetical-4 | Kinase B | 80 | Cancer Cell Line Y | 2.1 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of thiophene carboxamide derivatives.
Protocol 1: Amide Coupling via HBTU
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Desired amine
-
HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HBTU (1.2 eq) in one portion and continue to stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired thiophene carboxamide derivative.
Protocol 2: In vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay.
Materials:
-
Synthesized thiophene carboxamide derivatives
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent kinase assay kit according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Visualization
Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. The diagram below illustrates a simplified representation of this pathway, which is often dysregulated in cancer.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel bioactive molecules. Its utility in constructing thiophene carboxamide derivatives makes it particularly relevant for the development of kinase inhibitors. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the potential of this compound in their drug discovery programs. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-(Methoxymethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methoxymethyl)thiophene-2-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its thiophene core is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The carboxylic acid and methoxymethyl functional groups offer convenient handles for structural modification, allowing for the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies.
These application notes provide detailed protocols for the two primary modes of derivatization of this compound: amide bond formation and esterification. Additionally, potential applications of the resulting derivatives are discussed, supported by relevant data from the scientific literature.
I. Amide Bond Formation (Amidation)
Amide derivatives of thiophene-2-carboxylic acids are widely explored in drug discovery due to their favorable metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.
Application: Development of Novel Antimicrobial and Anticancer Agents
Thiophene carboxamides have shown promising activity against a range of pathogens and cancer cell lines. The derivatization of the carboxylic acid moiety with various amines allows for the fine-tuning of physicochemical properties and biological activity.
General Experimental Protocol: Amide Coupling using HATU
This protocol describes a general method for the synthesis of 5-(methoxymethyl)thiophene-2-carboxamides using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.1 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-(methoxymethyl)thiophene-2-carboxamide derivative.
Table 1: Representative Antimicrobial Activity of Thiophene Carboxamide Derivatives
| Compound | Organism | Activity | Reference |
| Thiophene-2-carboxamide derivative | Staphylococcus aureus | MIC: 16 µg/mL | [1] |
| Thiophene-2-carboxamide derivative | Escherichia coli | MIC: 32 µg/mL | [1] |
| Thiophene-2-carboxamide derivative | Pseudomonas aeruginosa | Good Activity | [2] |
Table 2: Representative Anticancer Activity of Thiophene Carboxamide Derivatives
| Compound | Cell Line | IC₅₀ | Reference |
| Thiophene Carboxamide Derivative | Hep3B (Hepatocellular carcinoma) | 5.46 µM | [3] |
| 2-bromo-5-substituted thiophene | HepG2 (Hepatocellular carcinoma) | Low micromolar | [4] |
| 2-bromo-5-substituted thiophene | Caco-2 (Colorectal adenocarcinoma) | Low micromolar | [4] |
Workflow for Amide Synthesis and Biological Evaluation
Caption: Workflow from synthesis to biological evaluation of thiophene carboxamides.
II. Ester Bond Formation (Esterification)
Ester derivatives of this compound can be valuable as prodrugs, intermediates for further chemical transformations, or as compounds with applications in materials science.
Application: Herbicidal Agents and Pharmaceutical Intermediates
Thiophene-2-carboxylic acid esters have been investigated for their herbicidal properties.[5] They also serve as key intermediates in the synthesis of more complex molecules.
General Experimental Protocol: Fischer-Speier Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; used as solvent and reagent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., 20 mL per gram of carboxylic acid).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude ester by distillation or silica gel column chromatography.
Signaling Pathway for Derivatization Logic
Caption: Derivatization pathways of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents like HATU can be hazardous; consult the Safety Data Sheet (SDS) before use.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
Disclaimer
The provided protocols are intended as general guidelines. Researchers should optimize reaction conditions for their specific substrates and desired outcomes. The biological activities mentioned are based on published data for structurally related compounds and are not guaranteed for derivatives of this compound. All laboratory work should be conducted by trained professionals in accordance with institutional safety policies.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 5-(Methoxymethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 5-(Methoxymethyl)thiophene-2-carboxylic acid. The following protocols are intended to serve as a guide for researchers in establishing robust analytical workflows for this and structurally related compounds.
Introduction
This compound is a substituted thiophene derivative of interest in medicinal chemistry and materials science. Accurate and comprehensive characterization is crucial for ensuring its purity, identity, and stability, which are critical parameters in drug development and quality control. This document outlines the standard analytical techniques and detailed protocols for the characterization of this compound.
A typical analytical workflow for the characterization of a novel organic compound like this compound involves a series of spectroscopic and chromatographic techniques to confirm its structure, purity, and other physicochemical properties.[1][2][3][4]
Chromatographic Methods
Chromatographic techniques are essential for the separation, quantification, and purity assessment of organic compounds.[1][2]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for analyzing polar compounds like thiophene carboxylic acids.[5][6]
Table 1: HPLC Protocol for this compound
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Expected Retention Time | ~ 8-10 minutes |
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Further dilute with the mobile phase to a working concentration of 10-100 µg/mL.
-
Instrumentation: Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and run the gradient method. Monitor the absorbance at 254 nm.
-
Analysis: The purity of the sample can be determined by the area percentage of the main peak. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and thermal instability. Derivatization is often required to convert them into more volatile and stable forms.[7][8][9]
Table 2: GC-MS Protocol for Derivatized this compound
| Parameter | Value |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Experimental Protocol:
-
Derivatization: In a sealed vial, dissolve approximately 1 mg of the sample in 200 µL of a suitable solvent (e.g., pyridine or acetonitrile). Add 100 µL of BSTFA with 1% TMCS. Heat the mixture at 70 °C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to the silylated derivative of this compound and analyze its mass spectrum.
Spectroscopic Methods
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[10] Based on the structure of this compound and data from similar furan derivatives, the following proton and carbon NMR chemical shifts can be predicted.[11]
Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| -COOH | ~13.0 | br s | 1H | ~163 |
| Thiophene H-3 | ~7.2 | d | 1H | ~128 |
| Thiophene H-4 | ~7.0 | d | 1H | ~126 |
| -CH₂- | ~4.6 | s | 2H | ~65 |
| -OCH₃ | ~3.3 | s | 3H | ~58 |
| Thiophene C-2 | - | - | - | ~140 |
| Thiophene C-5 | - | - | - | ~150 |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[3][12]
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Comment |
| [M]⁺ | 172.02 | Molecular Ion |
| [M-OCH₃]⁺ | 141 | Loss of a methoxy radical |
| [M-COOH]⁺ | 127 | Loss of the carboxylic acid group |
| [M-CH₂OCH₃]⁺ | 127 | Loss of the methoxymethyl group |
| [C₄H₃S-CO]⁺ | 111 | Subsequent fragmentation |
| [C₅H₅O]⁺ | 81 | Fragmentation of the thiophene ring |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45).[12][13][14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[16][17][18][19]
Table 5: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300-2500 | O-H stretch (Carboxylic acid) | Broad, Strong |
| ~3100 | C-H stretch (Aromatic) | Medium |
| ~2950 | C-H stretch (Aliphatic) | Medium |
| ~1700 | C=O stretch (Carboxylic acid) | Strong |
| ~1600, ~1450 | C=C stretch (Thiophene ring) | Medium-Weak |
| ~1250 | C-O stretch (Carboxylic acid) | Medium |
| ~1100 | C-O-C stretch (Ether) | Medium |
| ~800 | C-S stretch (Thiophene ring) | Medium-Weak |
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. The broad O-H stretch and the strong C=O stretch are characteristic of a carboxylic acid.[17][19]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. rroij.com [rroij.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. whitman.edu [whitman.edu]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. iosrjournals.org [iosrjournals.org]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. researchgate.net [researchgate.net]
- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Application Note: Elucidation of 5-(Methoxymethyl)thiophene-2-carboxylic acid Structure using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methoxymethyl)thiophene-2-carboxylic acid is a substituted thiophene derivative of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such novel compounds. This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, including predicted spectral data based on analogous compounds.
Predicted NMR Spectral Data
Due to the limited availability of published experimental NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally related compounds, including 2-thiophenecarboxylic acid and 5-methylthiophene-2-carboxylic acid, as well as standard chemical shift increments for the methoxymethyl substituent.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 10.0 - 12.0 | broad singlet | - |
| H-3 | 7.75 | doublet | 3.8 |
| H-4 | 7.00 | doublet | 3.8 |
| CH₂ | 4.65 | singlet | - |
| OCH₃ | 3.40 | singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 168.0 |
| C-5 | 152.0 |
| C-2 | 136.0 |
| C-3 | 134.0 |
| C-4 | 127.0 |
| CH₂ | 68.0 |
| OCH₃ | 58.0 |
Experimental Protocols
The following protocols outline the recommended procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can also be used, which may alter the chemical shifts.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy Protocol
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): 4.0 seconds
-
Relaxation Delay (D1): 2.0 seconds
-
Spectral Width (SW): 20 ppm (centered around 6 ppm)
-
Temperature: 298 K
¹³C NMR Spectroscopy Protocol
-
Spectrometer: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise
-
Acquisition Time (AQ): 2.0 seconds
-
Relaxation Delay (D1): 5.0 seconds
-
Spectral Width (SW): 220 ppm (centered around 110 ppm)
-
Temperature: 298 K
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase correct the spectrum.
-
Baseline Correction: Apply a baseline correction to the spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify and integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound and the logical workflow for assigning the predicted NMR signals.
Caption: Molecular structure and predicted NMR signal assignments.
Conclusion
This application note provides a comprehensive guide for the NMR analysis of this compound. The detailed experimental protocols and predicted spectral data serve as a valuable resource for researchers in confirming the structure and purity of this compound, thereby facilitating its application in drug discovery and materials science research. While the provided spectral data are predictions, they offer a reliable starting point for the interpretation of experimental results.
Application Note: Mass Spectrometry Analysis of 5-(Methoxymethyl)thiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of 5-(Methoxymethyl)thiophene-2-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). It includes recommended procedures for sample preparation, instrument parameters, and expected fragmentation patterns. The methodologies outlined herein are intended to serve as a comprehensive guide for the reliable identification and characterization of this compound in various research and development settings.
Compound Information
This compound is a specialty chemical often used in proteomics research and as a building block in medicinal chemistry.[1][2] Accurate mass determination is critical for its characterization and for monitoring its presence in reaction mixtures or biological matrices.
| Property | Value |
| CAS Number | 61855-04-7[1] |
| Molecular Formula | C₇H₈O₃S[1] |
| Molecular Weight | 172.2 g/mol [1] |
| Monoisotopic Mass | 172.01941 Da |
Proposed Fragmentation Pathway
The fragmentation of this compound in mass spectrometry is expected to be driven by the lability of the carboxylic acid and methoxymethyl groups. Under electrospray ionization in negative mode (ESI-), the deprotonated molecule [M-H]⁻ is the primary precursor ion. In positive mode (ESI+) or with electron ionization (EI), the molecular ion [M]⁺• would undergo fragmentation.
Key fragmentation events for aromatic carboxylic acids typically include the loss of hydroxyl radicals (•OH) and the entire carboxyl group (•COOH).[3][4][5] The methoxymethyl group can lose a methyl radical (•CH₃) or a methoxy radical (•OCH₃).
Caption: Proposed electron ionization fragmentation of the target compound.
Quantitative Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the primary precursor and fragment ions of this compound. This data is crucial for developing Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods for quantitative analysis.
| m/z (Predicted) | Ion Formula | Ion Type | Proposed Neutral Loss |
| 171.0122 | [C₇H₇O₃S]⁻ | [M-H]⁻ | H |
| 172.0194 | [C₇H₈O₃S]⁺• | [M]⁺• | - |
| 157.0007 | [C₆H₅O₃S]⁺ | [M - •CH₃]⁺ | •CH₃ |
| 141.0061 | [C₆H₅O₂S]⁺ | [M - •OCH₃]⁺ | •OCH₃ |
| 127.0268 | [C₆H₇OS]⁺ | [M - •COOH]⁺ | •COOH |
| 113.0112 | [C₅H₅OS]⁺ | [M - •OCH₃ - CO]⁺ | •OCH₃, CO |
Experimental Protocols
Reliable analysis requires careful sample preparation and optimized instrument conditions. The following protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended as a starting point.
Sample Preparation
Proper sample preparation is essential to remove interfering matrix components and ensure the analyte is in a suitable solvent for analysis.[6]
-
Stock Solution Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Sample Dilution: Dilute experimental samples to fall within the linear range of the calibration curve.
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
Caption: Workflow for preparing samples and standards for LC-MS analysis.
Liquid Chromatography (LC) Method
This method is designed for the separation of small polar organic acids.[7][8]
| Parameter | Recommended Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | Cogent Diamond Hydride™ (2.1 x 150mm, 4µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |
Mass Spectrometry (MS) Method
The following parameters are recommended for a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) mass spectrometer, but can be adapted for other instrument types like triple quadrupoles.
| Parameter | Recommended Condition |
| MS System | Agilent 6210 TOF MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Mass Range | m/z 50-500 |
| Capillary Voltage | 3500 V |
| Cone Voltage | 30 V |
| Gas Temp. | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Acquisition Mode | Full Scan (for identification), SIM or MRM (for quantification) |
Overall Analytical Workflow
The complete analytical process involves several key stages, from initial sample logging to final data reporting. This structured workflow ensures consistency and reliability in the generated results.
Caption: High-level overview of the end-to-end analytical process.
References
- 1. scbt.com [scbt.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. GCMS Section 6.12 [people.whitman.edu]
- 6. organomation.com [organomation.com]
- 7. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols: 5-(Methoxymethyl)thiophene-2-carboxylic acid and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct therapeutic applications of 5-(Methoxymethyl)thiophene-2-carboxylic acid are not extensively documented in publicly available literature, the thiophene-2-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry. Thiophene derivatives have demonstrated a broad range of biological activities, suggesting the potential for this compound and its analogs in various therapeutic areas. This document outlines potential applications based on the activities of structurally related compounds and provides detailed protocols for preclinical evaluation.
Potential Therapeutic Applications
The thiophene ring system is a privileged structure in drug discovery, with numerous approved drugs incorporating this moiety.[1] The diverse biological activities of thiophene derivatives suggest several potential therapeutic avenues for this compound.
Antimicrobial Agents
Thiophene derivatives have been widely investigated for their antimicrobial properties against a spectrum of pathogens.[2][3] Compounds based on thiophene carboxylic acids have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] The mechanism of action for thiophene-based antimicrobials can vary, with some evidence suggesting they may target bacterial outer membrane proteins.[2]
Table 1: Representative Antimicrobial Activity of Thiophene-2-Carboxylic Acid Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2-Thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [4] |
| 2-Thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [4] |
| 2-Thiophene carboxylic acid thioureides | Candida albicans | 31.25 - 62.5 | [4] |
| Thiophene-2-carboxamide derivative (7b) | Staphylococcus aureus | - | [6] |
| Thiophene-2-carboxamide derivative (7b) | Pseudomonas aeruginosa | - | [6] |
Note: Data for specific this compound is not available. The table presents data for structurally related compounds to indicate potential activity.
Anticancer Agents
The thiophene scaffold is a common feature in molecules designed as anticancer agents.[7][8] Thiophene derivatives have been shown to exert cytotoxic effects against various cancer cell lines.[9][10] The proposed mechanisms of action include the inhibition of tubulin polymerization, modulation of key signaling pathways such as AKT and MAPK, and induction of apoptosis.[11][12] Some derivatives have also been explored as dual inhibitors of β-tubulin and the Wnt/β-catenin pathway.[13]
Table 2: Representative Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiophene Derivative 480 | HeLa | 12.61 (µg/mL) | [9] |
| Thiophene Derivative 480 | Hep G2 | 33.42 (µg/mL) | [9] |
| Phenyl-thiophene-carboxamide derivatives | Various | - | [10] |
| 3-Chlorothiophene-2-carboxylic acid metal complex | K562 (leukemia) | - | [14] |
| 3-Chlorothiophene-2-carboxylic acid metal complex | SW480 (colon) | - | [14] |
Note: Data for specific this compound is not available. The table presents data for structurally related compounds to indicate potential activity.
Antioxidant Agents
Thiophene derivatives have been evaluated for their antioxidant properties, primarily through their ability to scavenge free radicals.[15][16] The antioxidant capacity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Representative Antioxidant Activity of Thiophene Derivatives
| Compound Class | Assay | Activity | Reference |
| Amino thiophene-2-carboxamide (7a) | ABTS | 62.0% inhibition | [6] |
| Thiophene and its aminocarbonitrile derivatives | DPPH radical scavenging | Active | [15] |
Note: Data for specific this compound is not available. The table presents data for structurally related compounds to indicate potential activity.
Anti-inflammatory Agents
Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[17] The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17]
Experimental Protocols
The following are detailed protocols for the preliminary in vitro evaluation of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18][19]
Materials:
-
Test compound (this compound) stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Prepare Compound Dilutions: Create a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Standardize Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Well with CAMHB and bacterial inoculum (no compound).
-
Sterility Control: Well with CAMHB only (no compound, no bacteria).
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity).
Caption: Workflow for MIC Determination.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20]
Materials:
-
Test compound (this compound)
-
Cancer cell lines (e.g., HeLa, HepG2)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: MTT Assay Workflow.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[21][22]
Materials:
-
Test compound (this compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Solutions: Prepare serial dilutions of the test compound and the positive control in methanol.
-
Reaction Setup: Add the compound dilutions to the wells of a 96-well plate. Then, add the DPPH working solution to each well to initiate the reaction.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm. A blank containing only methanol should be used to zero the spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 (where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound). Determine the IC50 value.
Caption: DPPH Assay Workflow.
Potential Signaling Pathways for Investigation
Based on studies of other thiophene derivatives, the following signaling pathways are pertinent for investigating the mechanism of action of this compound, particularly in the context of cancer.[12][13]
Caption: Potential Signaling Pathways Modulated by Thiophene Derivatives.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-(Methoxymethyl)thiophene-2-carboxylic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Methoxymethyl)thiophene-2-carboxylic acid is a functionalized heterocyclic building block with significant potential in the design and synthesis of advanced materials. Its thiophene core offers inherent electronic and structural benefits, while the carboxylic acid and methoxymethyl functional groups provide versatile handles for polymerization and modification. Although literature specifically detailing the applications of this compound in materials science is emerging, its structural similarity to other well-studied thiophene-based monomers allows for the extrapolation of its potential in creating novel polymers and metal-organic frameworks (MOFs). These materials are of high interest for applications in organic electronics, specialty polymers with tailored thermal and mechanical properties, and functional porous materials for catalysis and separations.
This document provides an overview of the potential applications of this compound, alongside detailed, generalized experimental protocols for its incorporation into polyesters and MOFs, based on established procedures for analogous compounds.
Potential Applications in Materials Science
The unique chemical structure of this compound makes it a promising candidate for several areas of materials science:
-
Specialty Polyesters: The carboxylic acid group allows this molecule to act as a monomer in polycondensation reactions, particularly with diols, to form polyesters. The incorporation of the thiophene ring into the polymer backbone can enhance the thermal stability and mechanical properties of the resulting material. The methoxymethyl substituent can influence solubility and inter-chain interactions, offering a route to fine-tune the polymer's characteristics. Thiophene-based polyesters are being explored as bio-based alternatives to petroleum-derived plastics with excellent gas barrier properties.[1][2]
-
Metal-Organic Frameworks (MOFs): The carboxylate group can act as a linker to coordinate with metal ions, forming highly porous, crystalline structures known as MOFs. The functionalized thiophene unit can impart specific chemical properties to the pores of the MOF, making them suitable for applications such as selective gas storage, catalysis, and chemical sensing. The methoxymethyl group could be further modified post-synthesis to introduce additional functionalities.
-
Organic Electronics: Thiophene-containing polymers are widely used as organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While direct polymerization through the carboxylic acid group is less common for this purpose, this molecule can serve as a precursor for more complex monomers used in conjugated polymer synthesis.
Experimental Protocols
The following protocols are generalized procedures based on the synthesis of materials from structurally similar thiophene carboxylic acids. Researchers should consider these as a starting point and may need to optimize the conditions for this compound.
Synthesis of a Thiophene-Based Polyester via Two-Step Melt Polycondensation
This protocol describes the synthesis of a polyester from the dimethyl ester of a thiophene carboxylic acid and a diol. An initial esterification of this compound to its methyl ester is required.
Workflow for Polyester Synthesis:
Caption: Workflow for the synthesis of a thiophene-based polyester.
Materials and Equipment:
-
Dimethyl 5-(methoxymethyl)thiophene-2-carboxylate
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Polycondensation catalyst (e.g., titanium(IV) butoxide, antimony(III) oxide)
-
Inert gas supply (Nitrogen or Argon)
-
High-vacuum pump
-
Glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Solvents for purification (e.g., chloroform, methanol)
Procedure:
-
Esterification (if starting from the carboxylic acid):
-
React this compound with a large excess of methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) under reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Neutralize the acid, remove the excess methanol, and purify the resulting dimethyl ester by distillation or recrystallization.
-
-
Melt Polycondensation - Step 1: Transesterification:
-
Charge the glass reactor with dimethyl 5-(methoxymethyl)thiophene-2-carboxylate, the diol (typically in a molar excess, e.g., 1:1.2 to 1:2 diester to diol ratio), and the polycondensation catalyst (e.g., 200-500 ppm).
-
Heat the reactor to 180-200°C under a slow stream of inert gas with mechanical stirring.
-
Methanol will be produced as a byproduct and should be collected in the condenser.
-
Continue this step until approximately 90% of the theoretical amount of methanol has been collected (typically 2-4 hours).
-
-
Melt Polycondensation - Step 2: Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a high vacuum (e.g., <1 mbar) to the reactor to facilitate the removal of the excess diol and further drive the polymerization.
-
The viscosity of the reaction mixture will increase significantly. Continue the reaction until the desired viscosity is reached (monitoring the torque on the stirrer can be a good indicator), which may take several hours.
-
-
Purification:
-
Cool the reactor and dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol) with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization: The resulting polyester can be characterized by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
-
Tensile testing: To evaluate the mechanical properties (tensile strength, elongation at break).
Solvothermal Synthesis of a Thiophene-Based Metal-Organic Framework (MOF)
This protocol outlines a general procedure for the synthesis of a MOF using this compound as the organic linker and a metal salt.
Workflow for MOF Synthesis:
Caption: Generalized workflow for the solvothermal synthesis of a MOF.
Materials and Equipment:
-
This compound (organic linker)
-
Metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))
-
Teflon-lined stainless-steel autoclave or a sealed glass vial
-
Oven with temperature control
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve this compound and the metal salt in the chosen solvent (e.g., DMF). The molar ratio of ligand to metal can vary and needs to be optimized (a common starting point is 1:1 or 2:1). The concentration of the reactants is also a critical parameter.
-
The mixture can be sonicated to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the vial and place it in a Teflon-lined autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 80°C and 120°C) for a set period (usually 24 to 72 hours).
-
Allow the autoclave to cool down slowly to room temperature. Crystalline product should have formed.
-
-
Washing and Solvent Exchange:
-
Collect the crystals by decanting the mother liquor or by centrifugation.
-
Wash the crystals several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
To activate the MOF, the high-boiling point synthesis solvent needs to be exchanged with a more volatile solvent. Immerse the crystals in a volatile solvent (e.g., ethanol or chloroform) for a few days, replacing the solvent several times.
-
-
Activation:
-
After solvent exchange, filter the crystals and dry them under vacuum at an elevated temperature (the temperature should be chosen carefully to avoid framework collapse, often determined from TGA data). This step removes the guest solvent molecules from the pores.
-
Characterization: The resulting MOF can be characterized by:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature for activation.
-
Gas Sorption Analysis (e.g., N2 at 77 K): To determine the surface area (BET analysis) and pore volume of the activated MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.
Quantitative Data from Analogous Thiophene-Based Polymers
The following tables summarize the thermal and mechanical properties of polyesters synthesized from thiophene-2,5-dicarboxylic acid (an analogue of the title compound). This data provides a benchmark for the expected performance of polymers derived from this compound.
Table 1: Thermal Properties of Poly(alkylene 2,5-thiophenedicarboxylate)s
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 5% Weight Loss Temp. (Td, 5%) (°C) |
| Poly(propylene thiophenedicarboxylate) | 55 - 65 | 210 - 220 | ~370 |
| Poly(butylene thiophenedicarboxylate) | 35 - 45 | 170 - 180 | ~380 |
| Poly(hexylene thiophenedicarboxylate) | 15 - 25 | 140 - 150 | ~390 |
Data is compiled from various sources and represents typical ranges.
Table 2: Mechanical Properties of Thiophene-Based Copolyesters
| Copolyester Composition | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(hexylene 2,5-thiophenedicarboxylate-co-bis(2-hydroxyethoxybenzene)) | 46.4 - 70.5 | >600 |
| Poly(propylene adipate-co-2,5-thiophenedicarboxylate) | ~6.2 | - |
Data is indicative of the tunability of properties through copolymerization.[1]
Conclusion
This compound is a versatile building block for the development of new functional materials. While direct experimental data for this specific compound is limited, the established chemistry of thiophene carboxylic acids in the synthesis of high-performance polyesters and porous MOFs provides a strong foundation for its exploration. The protocols and data presented here, derived from analogous systems, offer a valuable starting point for researchers and scientists to unlock the potential of this compound in materials science. Further research is encouraged to elucidate the specific properties and advantages that the methoxymethyl functionality can impart to these advanced materials.
References
Application Notes and Protocols for Coupling Reactions with 5-(Methoxymethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various coupling reactions involving 5-(methoxymethyl)thiophene-2-carboxylic acid, a key building block in the synthesis of novel chemical entities for drug discovery and development.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. Its functionalized thiophene ring is a common scaffold in medicinal chemistry, appearing in molecules targeting diverse biological pathways. This document outlines key experimental procedures for amide bond formation and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, to facilitate the synthesis of novel compounds for screening and lead optimization. Thiophene-2-carboxylic acid and its derivatives are known to be substrates in various coupling reactions.[1]
Amide Coupling Reactions
The formation of an amide bond is a fundamental transformation in medicinal chemistry, often used to link molecular fragments and explore structure-activity relationships (SAR). The carboxylic acid moiety of this compound can be readily coupled with a wide variety of primary and secondary amines using standard coupling reagents.
General Protocol for Amide Coupling using HBTU
A common method for amide bond formation involves the use of aminium-based coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency and ability to suppress racemization.[2]
Experimental Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: To this solution, add HBTU (1.0-1.2 eq.) and a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the active ester intermediate.[2]
-
Coupling: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq.) in the same anhydrous solvent. Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Alternative Amide Coupling Reagents
A variety of other coupling reagents can also be employed, each with its own advantages. The choice of reagent can be critical, especially for challenging substrates such as electron-deficient amines or sterically hindered starting materials.[3][4]
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent Additive (optional) | Base | Typical Solvent | Key Features |
| HBTU | HOBt or Oxyma | DIPEA, TEA | DMF, DCM | High efficiency, low racemization.[2] |
| EDC | HOBt, DMAP | DIPEA, TEA | DCM, DMF | Water-soluble byproducts, good for electron-deficient amines.[4] |
| HATU | None | DIPEA, TEA | DMF | Highly reactive, suitable for hindered substrates.[5] |
| DCC | DMAP | Pyridine, TEA | DCM | Forms a urea byproduct that precipitates from the reaction.[5] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] For these reactions, this compound typically needs to be derivatized to an appropriate halide or triflate at the 5-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting an organohalide with an organoboron compound.[7] This reaction is widely used in the synthesis of complex molecules due to its mild reaction conditions and tolerance of a wide range of functional groups.
Experimental Protocol (adapted from[8]):
This protocol is based on the coupling of a 5-bromothiophene-2-carboxylate derivative.
-
Reactant Preparation: In a Schlenk tube, combine the 5-bromo-2-(methoxymethyl)thiophene derivative (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq.).
-
Catalyst and Solvent Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02-0.05 eq.). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carboxylate Derivatives[8]
| Arylboronic Acid | Product Yield (%) in Toluene | Product Yield (%) in Dioxane/Water |
| Phenylboronic acid | 50.2 | 71.5 |
| 4-Methylphenylboronic acid | 33.0 | 75.0 |
| 4-Methoxyphenylboronic acid | 76.5 | 80.2 |
| 3,4-Dichlorophenylboronic acid | 51.5 | 65.0 |
Note: Yields are for the coupling of pentyl 5-bromothiophene-2-carboxylate and are illustrative. Actual yields with 5-(methoxymethyl)thiophene derivatives may vary.
Sonogashira Coupling
The Sonogashira coupling is a versatile method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.
Experimental Protocol:
-
Reactant Preparation: To a degassed solution of the 5-halo-2-(methoxymethyl)thiophene derivative (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran (THF) or DMF), add the terminal alkyne (1.2-1.5 eq.) and a base, typically a tertiary amine such as triethylamine (TEA) or DIPEA (2.0-3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] (0.01-0.05 eq.), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.02-0.10 eq.).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60 °C).
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate. The residue can be purified by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel, combine the 5-halo-2-(methoxymethyl)thiophene derivative (1.0 eq.), the alkene (1.1-1.5 eq.), and a base, such as triethylamine (TEA) or potassium carbonate (K2CO3) (1.5-2.0 eq.).
-
Catalyst and Solvent Addition: Add a palladium source, for example, palladium(II) acetate [Pd(OAc)2] (0.01-0.05 eq.), and a phosphine ligand, such as triphenylphosphine (PPh3) (0.02-0.10 eq.). Add a suitable solvent like DMF or acetonitrile.
-
Reaction Execution: Degas the mixture and heat it under an inert atmosphere at a temperature typically ranging from 80 to 120 °C.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
Visualized Workflows and Mechanisms
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Catalytic Cycle of Suzuki-Miyaura Coupling
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of thiophene-2-carboxamide have been investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in diseases such as cancer. For example, certain thiophene carboxamides have shown inhibitory activity against Janus kinase 2 (JAK2) and Cdc2-like kinases (CLKs). The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is associated with myeloproliferative neoplasms and other cancers.
Simplified JAK-STAT Signaling Pathway and Point of Inhibition
By utilizing the coupling reactions described in these notes, researchers can synthesize a library of 5-(methoxymethyl)thiophene-2-carboxamide derivatives for screening as potential inhibitors of signaling pathways like JAK-STAT, thereby contributing to the development of novel therapeutics.
References
- 1. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]
- 4. Synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Methoxymethyl)thiophene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-(Methoxymethyl)thiophene-2-carboxylic acid synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary retrosynthetic approaches to this molecule. The choice often depends on the availability of starting materials and the specific capabilities of the laboratory.
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Route A: Carboxylation of a Precursor. This route involves synthesizing or procuring 2-(methoxymethyl)thiophene and then introducing the carboxylic acid group at the 5-position. This is typically achieved through metalation (using an organolithium reagent like n-butyllithium) followed by quenching with carbon dioxide (CO₂).[1][2]
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Route B: Building the Side Chain. This approach starts with a thiophene-2-carboxylic acid derivative, such as an ester. The methoxymethyl group is then installed at the 5-position. A common method is halomethylation (e.g., chloromethylation) of the thiophene ring, followed by a Williamson ether synthesis using sodium methoxide.[3][4][5]
Q2: My overall yield is consistently low. What general factors should I investigate?
Low yields in heterocyclic synthesis can arise from multiple factors. A systematic approach is the most effective way to identify and resolve the issue.[6] Key areas to investigate include suboptimal reaction conditions, purity of reagents and solvents, sensitivity to atmospheric moisture and oxygen, and inefficient workup or purification procedures.[6][7] The troubleshooting workflow below provides a logical guide for diagnosing the problem.
start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cond_verify [label="Verify Reaction Conditions\n(Temp, Time, Conc.)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.5]; proc_adjust [label="Systematically Adjust\nConditions & Rerun", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cond_purity [label="Assess Reagent &\nSolvent Purity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.5]; proc_purify [label="Purify Reagents &\nUse Anhydrous Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cond_atmosphere [label="Is Reaction\nAir/Moisture Sensitive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.5]; proc_inert [label="Improve Inert\nAtmosphere Technique\n(e.g., Degas Solvents, Flame-Dry Glassware)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cond_workup [label="Review Workup &\nPurification Procedure", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.5]; proc_modify_workup [label="Modify Extraction/Purification\n(e.g., Adjust pH, Change Column Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_resolve [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cond_verify; cond_verify -> proc_adjust [label="Incorrect"]; proc_adjust -> end_resolve; cond_verify -> cond_purity [label="Correct"]; cond_purity -> proc_purify [label="Impure"]; proc_purify -> end_resolve; cond_purity -> cond_atmosphere [label="Pure"]; cond_atmosphere -> proc_inert [label="Yes"]; proc_inert -> end_resolve; cond_atmosphere -> cond_workup [label="No"]; cond_workup -> proc_modify_workup [label="Losses Detected"]; proc_modify_workup -> end_resolve; cond_workup -> end_resolve [label="Optimal"]; }
Figure 1: General troubleshooting workflow for low reaction yield.
Q3: What are the critical safety precautions for this synthesis?
Several reagents used in these synthetic routes are hazardous and require careful handling.
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Organolithium Reagents (e.g., n-BuLi): These are highly pyrophoric and will ignite on contact with air or moisture. They must be handled under a strict inert atmosphere (e.g., argon or nitrogen).
-
Thionyl Chloride (SOCl₂): If used to convert the final acid to an acyl chloride, this reagent is highly corrosive and toxic. It reacts violently with water to release HCl gas. All work should be performed in a well-ventilated fume hood.[8]
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Anhydrous Solvents (e.g., THF, Diethyl Ether): These solvents are highly flammable. Diethyl ether and THF can form explosive peroxides upon storage and should be tested and purified if necessary.[9]
Section 2: Troubleshooting Guides for Specific Issues
This section addresses problems that may be encountered during the common synthesis route involving the metalation and carboxylation of 2-(methoxymethyl)thiophene.
// Main Pathway Nodes start [label="2-(Methoxymethyl)thiophene", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="5-Lithio-2-(methoxymethyl)thiophene\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124", style="dashed"]; product [label="5-(Methoxymethyl)thiophene-\n2-carboxylic acid\n(Desired Product)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];
// Reagents reagent1 [label="+ n-BuLi\nTHF, -78 °C", shape=plaintext, fontcolor="#5F6368"]; reagent2 [label="+ CO₂(s)\nQuench", shape=plaintext, fontcolor="#5F6368"]; reagent3 [label="H₃O⁺ Workup", shape=plaintext, fontcolor="#5F6368"];
// Side Reaction Nodes side_prod1 [label="Protonated Starting Material\n(Quenched Reagent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_prod2 [label="Thiophene-2,5-dicarboxylic acid\nderivative (Over-reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Main Pathway start -> intermediate [label="Lithiation", color="#4285F4"]; intermediate -> product [label="Carboxylation", color="#4285F4"];
// Invisible nodes for reagent placement subgraph { rank=same; p1 [style=invis]; p2 [style=invis]; p3 [style=invis]; } start -> p1 [style=invis]; p1 -> intermediate [style=invis]; p1 -> reagent1 [style=invis, arrowhead=none]; intermediate -> p2 [style=invis]; p2 -> product [style=invis]; p2 -> reagent2 [style=invis, arrowhead=none];
// Edges for Side Reactions intermediate -> side_prod1 [label="Trace H₂O Quench", color="#EA4335", style=dashed]; product -> side_prod2 [label="Excess n-BuLi &\nHigh Temp", color="#EA4335", style=dashed]; }
Figure 2: Key reaction pathway and potential side reactions.
Q: My lithiation/carboxylation reaction is failing or giving very low yield. What are the possible causes?
A: This is a moisture-sensitive, low-temperature reaction. Failure typically points to issues with the organolithium reagent or the reaction conditions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive or Titrated n-BuLi | The concentration of commercial n-BuLi can decrease over time. Solution: Titrate the n-BuLi solution before use to determine its exact molarity. A common method is titration against a known amount of diphenylacetic acid. |
| Presence of Moisture | n-BuLi is a strong base and is rapidly quenched by water. Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use freshly distilled, anhydrous solvents (e.g., THF). Purge the entire apparatus with a dry inert gas (argon or nitrogen) before and during the reaction.[7] |
| Incorrect Reaction Temperature | Lithiation of thiophenes is typically performed at -78 °C (a dry ice/acetone bath). If the temperature is too high, side reactions can occur. Solution: Maintain the temperature strictly at or below -78 °C during the addition of n-BuLi and for the duration of the lithiation. |
| Inefficient CO₂ Quench | Gaseous CO₂ can be inefficient. The lithiated intermediate may warm up and decompose before it reacts. Solution: Quench the reaction by pouring the cold reaction mixture onto a large excess of crushed dry ice (solid CO₂). This ensures a rapid and complete reaction. Alternatively, bubble dry CO₂ gas through the cold solution.[1] |
| Competitive Proton Sources | The starting material or solvent may contain acidic protons that consume the n-BuLi. While the thiophene C-H is the target, other more acidic protons will react first. Solution: Ensure the purity of the 2-(methoxymethyl)thiophene starting material. |
Q: I am observing a significant amount of starting material in my final product. What went wrong?
A: Recovery of starting material indicates that the initial lithiation step was incomplete. Refer to the table above, paying close attention to the activity of your n-BuLi and the absolute exclusion of moisture from the reaction. Consider increasing the equivalents of n-BuLi slightly (e.g., from 1.1 to 1.2 equivalents) after confirming its concentration via titration.
Q: My product is contaminated with a dicarboxylic acid impurity. How can I prevent this?
A: The formation of a dicarboxylated product suggests that the initially formed carboxylate was deprotonated again by excess n-BuLi, followed by a second carboxylation. This is more likely if the reaction temperature rises significantly.[10]
| Parameter | Recommendation to Improve Selectivity |
| Equivalents of n-BuLi | Use no more than 1.1 - 1.2 equivalents of accurately titrated n-BuLi. |
| Temperature Control | Maintain the reaction temperature at -78 °C. Do not allow the mixture to warm up before the CO₂ quench. |
| Reverse Addition | Consider adding the n-BuLi solution dropwise to the thiophene solution at -78 °C to avoid localized areas of high base concentration. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation
Disclaimer: This protocol is a representative example and should be adapted and optimized by the researcher. All necessary safety precautions must be taken.
Materials:
-
2-(Methoxymethyl)thiophene
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
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Dry ice (solid CO₂)
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Reaction Initiation: Add 2-(methoxymethyl)thiophene (1.0 eq.) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (1.1 eq.) dropwise via syringe over 20-30 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.
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Carboxylation: In a separate beaker, crush a large excess of dry ice (approx. 10 eq.). Rapidly pour the cold reaction mixture from the flask onto the crushed dry ice with vigorous stirring. A white precipitate will form. Allow the mixture to slowly warm to room temperature, which will allow the excess CO₂ to sublime.
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Workup: Add water to the reaction mixture to dissolve the salts. Transfer the mixture to a separatory funnel and wash with diethyl ether (2x volume of THF) to remove any unreacted neutral starting material.
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Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 1 M HCl. A white or off-white solid, the desired product, should precipitate.
-
Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic extracts.
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Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
References
- 1. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(Methoxymethyl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-(Methoxymethyl)thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: While specific impurities can vary based on the synthetic route, common contaminants may include:
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Starting Materials: Unreacted starting materials from the initial synthesis steps.
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Hydrolysis Byproduct: Incomplete hydrolysis of a precursor ester, such as methyl or ethyl 5-(methoxymethyl)thiophene-2-carboxylate, is a common issue. This results in a less polar impurity. To address this, consider extending the hydrolysis reaction time, increasing the amount of base (e.g., LiOH or NaOH), or ensuring the reaction temperature is sufficient.[1]
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Decarboxylation Product: Thiophene-2-carboxylic acids can undergo decarboxylation, especially when exposed to high temperatures, leading to the formation of 2-(methoxymethyl)thiophene.[1] It is advisable to avoid excessive heat during purification and drying.
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Ether Cleavage Product: The methoxymethyl ether group can be sensitive to acidic conditions.[2][3] During an acidic workup or purification on silica gel, cleavage of the ether can occur, yielding 5-(hydroxymethyl)thiophene-2-carboxylic acid.
Q2: My purified this compound has a low melting point and a broad melting range. What could be the issue?
A2: A broad melting point and low yield are indicative of the presence of multiple impurities.[1] In addition to unreacted starting materials, consider the possibility of side-products from the synthesis, the decarboxylation byproduct, or the ether cleavage product.[1] To enhance purity and yield, ensure complete conversion at each synthetic step and optimize your purification protocol. This may involve recrystallization from a suitable solvent system or column chromatography.
Q3: I am observing streaking or tailing of my compound on the TLC plate during analysis. How can I resolve this?
A3: Tailing on a silica gel TLC plate is often due to the ionization of the carboxylic acid functional group. To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent system. This will suppress the ionization and result in more defined spots.
Q4: What are the recommended analytical techniques to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of thiophene carboxylic acid derivatives.[4] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identification of any potential impurities.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Suggested Solution |
| Incomplete reaction or hydrolysis | Monitor the reaction progress closely using TLC or HPLC to ensure complete conversion of the starting material. If hydrolysis of an ester precursor is incomplete, consider extending the reaction time or using a stronger base.[1] |
| Product loss during workup | During aqueous extractions, ensure the pH is carefully adjusted to fully protonate the carboxylic acid (typically pH 2-3) to maximize its partitioning into the organic layer. Conversely, to remove basic impurities, extraction with a dilute acid can be performed. |
| Degradation of the product | Avoid prolonged exposure to high temperatures to prevent decarboxylation.[1] If using silica gel chromatography, minimize the time the compound spends on the column, as the acidic nature of silica can cause degradation or ether cleavage.[5] |
| Suboptimal recrystallization conditions | The chosen recrystallization solvent may be too good, leading to high solubility even at low temperatures. Experiment with different single or two-solvent systems to find conditions where the product has high solubility at high temperatures and low solubility at room temperature or below. |
Problem 2: Difficulty with Recrystallization ("Oiling Out")
| Potential Cause | Suggested Solution |
| Solution is supersaturated | The solution may be too concentrated, causing the compound to come out of solution as an oil rather than crystals. Re-heat the solution and add a small amount of the "good" solvent to decrease saturation, then allow it to cool slowly.[5] |
| Cooling process is too rapid | Rapid cooling can favor oiling out over crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| Presence of significant impurities | Impurities can disrupt the crystal lattice formation. Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove some of the impurities before attempting recrystallization.[5] |
| Inappropriate solvent system | The chosen solvent may not be suitable for crystallization. A two-solvent system can be effective for oils. Dissolve the oil in a small amount of a "good" solvent where it is highly soluble. Then, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[5] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, water, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[5][6]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to fully dissolve the compound.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, allow the solution to stand undisturbed.
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Cooling: After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
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TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A common starting point for carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), often with the addition of 0.5-1% acetic acid to reduce tailing.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 5-(Methoxymethyl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(Methoxymethyl)thiophene-2-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during its use and storage.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, offering potential causes and solutions.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Discoloration of solid compound or solutions (e.g., turning yellow or brown) | Oxidation of the thiophene ring.[1][2] Photodegradation upon exposure to light.[3] | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or storing in the dark. Prepare solutions fresh before use. For solutions, consider deoxygenating the solvent. |
| Appearance of new, less polar spots on Thin Layer Chromatography (TLC) | Decarboxylation of the carboxylic acid group, especially if heated.[4] Formation of ester impurities if alcohol solvents are used under acidic conditions. | Avoid excessive heating during purification and in reaction mixtures. If heating is necessary, perform it for the shortest possible duration. Use aprotic solvents where experimentally feasible. |
| Decreased purity or concentration of stock solutions over time | Gradual degradation due to oxidation or hydrolysis.[1][5] Reaction with trace impurities in the solvent. | Store stock solutions at low temperatures (e.g., 2-8°C). Use high-purity, anhydrous solvents for preparing solutions. Aliquot stock solutions to minimize freeze-thaw cycles and exposure to air. |
| Inconsistent results in biological or chemical assays | Degradation of the compound in the assay medium. Interaction with assay components. | Assess the stability of the compound under your specific assay conditions (pH, temperature, light exposure). Prepare fresh dilutions from a stable stock solution for each experiment. Include control experiments to test for compound degradation during the assay. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
For long-term stability, it is recommended to store this compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, at 2-8°C. It is crucial to protect the compound from light and moisture to prevent photodegradation and potential hydrolysis.
Q2: What are the likely degradation pathways for this compound?
Based on the structure of this compound, the primary potential degradation pathways include:
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Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.[1][2][5]
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Photodegradation: Exposure to UV light can induce degradation. For analogous compounds, storage in amber glass is recommended to prevent this.[3]
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Thermal Degradation/Decarboxylation: While thiophene-2-carboxylic acids are relatively stable to heat, decarboxylation (loss of CO₂) can occur at elevated temperatures.[4]
Q3: Is this compound sensitive to pH?
While specific data on the pH stability of this compound is limited, carboxylic acids can participate in acid-base equilibria. Extreme pH values (highly acidic or basic) could potentially catalyze the hydrolysis of the methoxymethyl ether or promote other degradation pathways. It is advisable to maintain solutions at a neutral pH whenever possible and to evaluate the compound's stability in your specific buffer system if it will be incubated for extended periods.
Q4: What impurities might be present in a sample of this compound?
Potential impurities could arise from the synthetic process or from degradation. These may include:
-
Unreacted starting materials or reagents from its synthesis.
-
Side-products from the synthesis, such as isomers or over-reacted species.
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Degradation products such as the decarboxylated version of the molecule or oxidation products (sulfoxide).
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[6]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1][5]
-
Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours. Also, reflux a solution of the compound at 80°C for 24 hours.
-
Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to determine the percentage of degradation and to profile any degradation products.
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
Caption: Key factors for ensuring the stability of this compound during storage.
Caption: A summary of the primary degradation pathways for this compound.
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
- 1. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid () for sale [vulcanchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimization of Reaction Conditions for 5-(Methoxymethyl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 5-(Methoxymethyl)thiophene-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: A common and logical synthetic approach involves a multi-step process. This typically begins with the functionalization of the thiophene ring, followed by the introduction of the carboxylic acid group. A plausible and frequently utilized pathway is the chloromethylation of thiophene to form 2-(chloromethyl)thiophene, followed by a Williamson ether synthesis to yield 2-(methoxymethyl)thiophene. The final step is the carboxylation of this intermediate at the 5-position, which is often achieved through lithiation and subsequent quenching with carbon dioxide.
Q2: What are the critical parameters to control during the lithiation and carboxylation step?
A2: The lithiation of substituted thiophenes is a powerful but sensitive reaction. Key parameters to control include:
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Temperature: The reaction is typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity.
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Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry, as organolithium reagents are highly reactive with water. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
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Choice of Lithiating Agent: n-Butyllithium (n-BuLi) is a common choice. The stoichiometry of the base is crucial and may require optimization.
-
Addition Rate: Slow, dropwise addition of the lithiating agent and the electrophile (CO2) is important to maintain temperature control and minimize side reactions.
Q3: Are there alternative methods for introducing the carboxylic acid group?
A3: Yes, an alternative to lithiation-carboxylation is the formylation of 2-(methoxymethyl)thiophene at the 5-position, followed by oxidation of the resulting aldehyde to the carboxylic acid. The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles like thiophene. The subsequent oxidation can be achieved using various oxidizing agents, such as potassium permanganate or Jones reagent. Another emerging method is the direct carboxylation of thiophene derivatives using carbon dioxide in the presence of a carbonate medium, which may offer a more direct route.[1][2]
Q4: How can I purify the final product, this compound?
A4: Purification of the final carboxylic acid product can typically be achieved through the following methods:
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Acid-Base Extraction: The acidic nature of the product allows for its separation from non-acidic impurities. The crude product can be dissolved in an organic solvent and extracted into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer is then washed with an organic solvent to remove neutral impurities, and the carboxylic acid is precipitated by acidification (e.g., with HCl) and then extracted back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
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Column Chromatography: For challenging separations, silica gel column chromatography can be employed. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing, is typically used.
Troubleshooting Guides
Problem 1: Low or No Yield in the Chloromethylation of Thiophene
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Reaction Conditions | Ensure the reaction is performed at a low temperature (0-5 °C) to minimize the formation of polymeric byproducts.[3] |
| Moisture in the Reaction | Use anhydrous reagents and solvents. The presence of water can lead to unwanted side reactions. |
| Insufficient HCl Saturation | Continuously bubble hydrogen chloride gas through the reaction mixture to maintain acidic conditions, which are crucial for the reaction.[3] |
| Formation of Di-substituted Product | Use an excess of thiophene relative to formaldehyde to favor mono-chloromethylation. |
Problem 2: Incomplete Conversion or Side Reactions during Williamson Ether Synthesis
| Potential Cause | Troubleshooting & Optimization |
| Weak Base | Use a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) to ensure complete deprotonation of methanol to the more nucleophilic methoxide.[4][5] |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF or DMSO to enhance the rate of the SN2 reaction.[5] |
| Elimination Side Reaction (E2) | This is less likely with a primary halide like 2-(chloromethyl)thiophene but can be minimized by using a less sterically hindered base and maintaining a moderate reaction temperature.[4] |
| Low Reactivity of Alkyl Halide | While 2-(chloromethyl)thiophene is expected to be reactive, ensure its purity. If necessary, convert it to the more reactive 2-(bromomethyl)thiophene. |
Problem 3: Low Yield or Formation of Byproducts during Lithiation and Carboxylation
| Potential Cause | Troubleshooting & Optimization |
| Quenching of Organolithium Intermediate | Ensure strictly anhydrous and inert conditions. Any protic source (water, alcohols) will protonate the lithiated thiophene, leading to the starting material upon workup.[1] |
| Incorrect Stoichiometry of n-BuLi | The amount of n-BuLi is critical. Use at least one equivalent. An excess may be needed if there are other acidic protons or if the reagent has partially degraded. Titration of the n-BuLi solution is recommended. |
| Sub-optimal Reaction Temperature | Maintain the temperature at -78 °C during the addition of n-BuLi and CO2. Allowing the temperature to rise can lead to side reactions, including decomposition of the organolithium species. |
| Inefficient Quenching with CO2 | Use an excess of freshly crushed dry ice or bubble CO2 gas through the solution to ensure complete carboxylation. |
| Formation of Debrominated/Dehalogenated Byproduct | While more common with bromo-thiophenes, premature quenching of the lithiated species can lead to the formation of the de-functionalized starting material.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)thiophene
This procedure is based on established methods for the chloromethylation of thiophene.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, place thiophene (1.0 eq) and concentrated hydrochloric acid.
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
HCl Saturation: Begin vigorous stirring and pass a steady stream of hydrogen chloride gas into the mixture.
-
Addition of Formaldehyde: Once the temperature is stable at 0 °C, add a 37% formaldehyde solution (1.2 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Reaction: Continue stirring at 0-5 °C for 4-6 hours while maintaining the stream of HCl.
-
Work-up: Stop the HCl stream and transfer the mixture to a separatory funnel. Extract the product with diethyl ether.
-
Washing: Wash the combined organic extracts successively with water and a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain 2-(chloromethyl)thiophene.
Protocol 2: Synthesis of 2-(Methoxymethyl)thiophene (Williamson Ether Synthesis)
This is a general procedure based on the principles of the Williamson ether synthesis.[4][5]
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, carefully add sodium metal (1.1 eq) to anhydrous methanol at 0 °C. Allow the mixture to stir until all the sodium has reacted.
-
Addition of 2-(Chloromethyl)thiophene: To the freshly prepared sodium methoxide solution, add 2-(chloromethyl)thiophene (1.0 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by adding water.
-
Extraction: Extract the product with diethyl ether.
-
Washing: Wash the combined organic extracts with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 2-(methoxymethyl)thiophene.
Protocol 3: Synthesis of this compound
This protocol is based on standard procedures for the lithiation and carboxylation of thiophene derivatives.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-(methoxymethyl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.
-
Carboxylation: Quench the reaction by pouring the mixture onto an excess of crushed dry ice or by bubbling CO2 gas through the solution for an extended period.
-
Warming and Quenching: Allow the mixture to warm to room temperature. Quench any remaining organolithium species by the careful addition of water.
-
Acidification and Extraction: Make the aqueous layer basic with NaOH solution and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with concentrated HCl to a pH of ~2, which should precipitate the carboxylic acid. Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the lithiation and carboxylation step.
References
Technical Support Center: Deprotection of Methoxymethyl (MOM) Group in Thiophene Derivatives
Welcome to the technical support center for the deprotection of methoxymethyl (MOM) groups in thiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: I am observing incomplete deprotection of the MOM group on my thiophene derivative using standard acidic conditions (e.g., HCl/MeOH). What could be the issue?
A1: Incomplete deprotection under standard acidic conditions can be attributed to several factors:
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Insufficient acid concentration or reaction time: While thiophenes can be sensitive to strong acids, the deprotection might require slightly more forcing conditions than anticipated. Carefully monitor the reaction by TLC and consider a modest increase in acid concentration or reaction time.
-
Steric hindrance: If the MOM-protected hydroxyl group is in a sterically congested environment on the thiophene ring, the reagent's access to the ether oxygen can be limited.
-
Reagent quality: Ensure that the acid solution is of the appropriate concentration and has not degraded.
Q2: My reaction mixture is turning dark, and I am getting a complex mixture of byproducts upon attempted MOM deprotection with strong acids like TFA or concentrated HCl. What is happening?
A2: Thiophene and its derivatives are known to be sensitive to strong acidic conditions. The formation of a dark, complex mixture often indicates decomposition or polymerization of the thiophene ring.[1] Strong Brønsted acids can protonate the electron-rich thiophene ring, initiating polymerization.[1][2] It is advisable to switch to milder deprotection methods to avoid these side reactions.
Q3: Are there milder alternatives to strong Brønsted acids for MOM deprotection on sensitive thiophene substrates?
A3: Yes, several milder methods are available and often preferred for thiophene derivatives:
-
Lewis Acids: Lewis acids such as Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)[3][4] or Zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propanethiol (n-PrSH)[5] can effectively cleave MOM ethers under neutral or mildly acidic conditions.
-
TMSOTf and 2,2'-Bipyridyl: A combination of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,2'-bipyridyl offers a mild and highly chemoselective method for the deprotection of aromatic MOM ethers.[6][7][8]
-
Heterogeneous Catalysts: Solid-supported acids like montmorillonite K10 clay can be used for the deprotection of phenolic MOM ethers under mild conditions.[9]
Q4: Can I selectively deprotect a MOM group on a thiophene ring in the presence of other acid-labile protecting groups?
A4: Achieving selectivity can be challenging but is possible by carefully choosing the deprotection conditions. Milder Lewis acid conditions or the TMSOTf/2,2'-bipyridyl system are generally more chemoselective than strong Brønsted acids.[6][8] The relative lability of the protecting groups will also play a crucial role. It is recommended to perform a small-scale test reaction to determine the optimal conditions for your specific substrate.
Q5: How does the electronic nature of substituents on the thiophene ring affect MOM deprotection?
A5: The electronic properties of substituents can influence the reactivity of the thiophene ring and the lability of the MOM group.
-
Electron-donating groups can increase the electron density of the thiophene ring, potentially making it more susceptible to acid-catalyzed polymerization.
-
Electron-withdrawing groups can decrease the ring's reactivity towards undesired side reactions but may also require slightly harsher conditions for the MOM deprotection itself.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature. 2. Reagent degradation. 3. Steric hindrance around the MOM group. | 1. Monitor the reaction by TLC and prolong the reaction time or slightly increase the temperature. 2. Use fresh reagents. 3. Switch to a less sterically demanding Lewis acid or a different deprotection method. |
| Low Yield | 1. Substrate decomposition (polymerization). 2. Formation of side products due to reaction with other functional groups. 3. Product loss during workup. | 1. Use milder deprotection conditions (e.g., Lewis acids, TMSOTf/2,2'-bipyridyl). 2. Choose a more chemoselective deprotection method. 3. Optimize the workup and purification procedure. |
| Formation of Dark/Polymeric Material | 1. Use of strong Brønsted acids (e.g., concentrated HCl, TFA). 2. High reaction temperature. | 1. Immediately switch to milder deprotection methods (see FAQs). 2. Perform the reaction at a lower temperature. |
| Side Reaction on Thiophene Ring | 1. Electrophilic substitution by carbocations generated under acidic conditions. | 1. Use non-protic, milder Lewis acidic conditions. 2. Consider a protecting group that can be removed under non-acidic conditions if possible for your synthetic route. |
| Reaction Stalls | 1. Deactivation of the catalyst. 2. Formation of an unreactive intermediate. | 1. Add a fresh portion of the catalyst. 2. Investigate the reaction mechanism for your specific substrate to identify potential inhibitory intermediates. |
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methods for the deprotection of MOM ethers on aromatic systems, which can be adapted for thiophene derivatives. Note that optimal conditions may vary depending on the specific substrate.
| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Notes |
| Brønsted Acid | HCl (catalytic) | MeOH or EtOH/H₂O | RT to Reflux | 1 - 12 h | Variable | Risk of thiophene polymerization.[1][2] |
| Brønsted Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 12 h | Variable | High risk of thiophene decomposition.[10] |
| Lewis Acid | Zn(OTf)₂ (10 mol%) | Isopropanol | Reflux | 1 - 3 h | 85 - 95 | Generally mild and effective.[3][4] |
| Lewis Acid | ZnBr₂ / n-PrSH | Dichloromethane (DCM) | RT | < 10 min | 90 - 98 | Rapid and high-yielding.[5] |
| Silyl Triflate | TMSOTf / 2,2'-Bipyridyl | Acetonitrile (CH₃CN) | 0 to RT | 15 min - 4 h | 91 - 98 | Mild and highly chemoselective.[6][8] |
| Heterogeneous | Montmorillonite K10 | Benzene or Toluene | RT | 1 - 6 h | 80 - 95 | Useful for phenolic MOM ethers.[9] |
Experimental Protocols
Protocol 1: Deprotection using Zinc(II) Trifluoromethanesulfonate (Zn(OTf)₂) [3][4]
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Dissolve the MOM-protected thiophene derivative (1.0 mmol) in isopropanol (10 mL).
-
Add Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂, 0.1 mmol, 10 mol%).
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection using Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) and 2,2'-Bipyridyl [6][8]
-
Dissolve the MOM-protected thiophene derivative (0.5 mmol) and 2,2'-bipyridyl (1.5 mmol) in anhydrous acetonitrile (CH₃CN, 5.0 mL) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC analysis.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
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Purify the residue by silica gel column chromatography.
Visualizations
Caption: General workflow for selecting a MOM deprotection method for thiophene derivatives.
Caption: Troubleshooting guide for common issues in MOM deprotection of thiophenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. total-synthesis.com [total-synthesis.com]
Technical Support Center: Crystallization of 5-(Methoxymethyl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 5-(methoxymethyl)thiophene-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a crystallization protocol for this compound?
A1: The initial and most critical step is to determine the solubility of this compound in a range of common laboratory solvents. A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Based on the structure, which contains a polar carboxylic acid group and a moderately polar ether linkage, a range of solvents from polar protic to polar aprotic and nonpolar should be screened.
Q2: My compound is not crystallizing from solution, what should I do?
A2: If crystals do not form upon cooling, the solution may not be supersaturated, or nucleation is inhibited. Here are several techniques to induce crystallization:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This can create nucleation sites for crystal growth.[1]
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Seeding: Add a few seed crystals of the pure compound to the solution to act as a template for crystal growth.[2]
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Solvent Evaporation: Reduce the solvent volume by slow evaporation or by carefully heating to increase the concentration of the compound.[1][2]
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Lowering the Temperature: Cool the solution to a lower temperature, for example, in an ice bath, to further decrease solubility.
Q3: What does it mean if my compound "oils out" instead of crystallizing?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2] This typically happens when the melting point of the compound is lower than the temperature of the solution or when there is a high concentration of impurities.[2] To address this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[2] Using a solvent with a lower boiling point can also be beneficial. It is important that the boiling point of your solvent is at least 10 °C below the melting point of your compound to avoid this issue.[3]
Q4: The crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?
A4: Rapid crystallization can trap impurities within the crystal lattice, which defeats the purpose of purification.[1] To achieve a slower, more controlled crystallization, you can:
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Increase the amount of solvent: Add more solvent than the minimum required to dissolve the compound at high temperature. This will keep the compound in solution for a longer period during cooling.[1]
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Slow cooling: Allow the solution to cool to room temperature slowly on the benchtop before placing it in a cold bath. Insulating the flask can also help to slow the cooling rate.
Q5: My crystallization yield is very low. How can I improve it?
A5: A low yield may be due to several factors:
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Excessive solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[1] If the mother liquor is still available, you can concentrate it to recover more of the compound.[1]
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Premature filtration: Ensure that the crystallization process is complete before filtering the crystals. The solution should be sufficiently cooled for an adequate amount of time.
Q6: Can I use a mixed solvent system for the crystallization of this compound?
A6: Yes, a mixed solvent system can be very effective, especially if a suitable single solvent cannot be found. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (an anti-solvent) in which it is insoluble, until the solution becomes turbid. The solution is then heated until it becomes clear again and cooled slowly. For a polar compound like this compound, common mixed solvent systems could include ethanol/water, methanol/water, or n-hexane/ethyl acetate.[4]
Data Presentation
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, especially when used in a mixed solvent system with an alcohol.[4] |
| Methanol | 65 | High | Dissolves more polar compounds.[2] |
| Ethanol | 78 | High | A very common and effective solvent for recrystallization.[4] |
| Acetone | 56 | Medium | A good solvent, but its low boiling point can sometimes be a disadvantage.[2] |
| Ethyl Acetate | 77 | Medium | Often used in combination with a nonpolar solvent like hexane. |
| Dichloromethane | 40 | Medium | Its high volatility can be a challenge. |
| Toluene | 111 | Low | Good for less polar compounds; can sometimes lead to sublimation.[5] |
| n-Hexane | 69 | Low | A nonpolar solvent, often used as an anti-solvent with a more polar solvent. |
| Diethyl Ether | 35 | Low | Highly volatile and flammable.[2] |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
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Solvent Selection: In a small test tube, add a few milligrams of the crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent should dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the compound completely dissolves.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent.
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Drying: Dry the crystals in a vacuum oven or air dry them.
Protocol for Mixed-Solvent Recrystallization (Example: Ethanol/Water)
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Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
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Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes cloudy (turbid).
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Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent protocol, using the cold ethanol/water mixture for washing.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 5-(Methoxymethyl)thiophene-2-carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Methoxymethyl)thiophene-2-carboxylic acid. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during laboratory-scale and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
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Lithiation followed by Carboxylation: This involves the deprotonation of 2-(methoxymethyl)thiophene at the 5-position using a strong organolithium base, typically n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with carbon dioxide (CO2).
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Grignard Reaction: This route starts from a 2-halo-5-(methoxymethyl)thiophene (e.g., 2-bromo-5-(methoxymethyl)thiophene), which is converted to a Grignard reagent using magnesium metal. This organomagnesium compound is then reacted with carbon dioxide to yield the desired carboxylic acid.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound can present several challenges, including:
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Exothermic Reactions: Both lithiation and Grignard reagent formation are highly exothermic and require careful temperature control, which becomes more complex in larger reactors.
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Handling of Hazardous Reagents: The use of pyrophoric reagents like n-butyllithium and reactive intermediates requires stringent safety protocols and specialized equipment for large-scale operations.
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Impurity Profile: Side reactions can lead to a more complex impurity profile at scale, complicating purification.
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Purification: Isolation and purification of the final product, often a solid, can be challenging. Techniques like recrystallization may need extensive optimization to be efficient and scalable.[1]
Q3: What are the expected impurities in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and reagents from the work-up.[1] Potential impurities include:
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Unreacted 2-(methoxymethyl)thiophene or 2-bromo-5-(methoxymethyl)thiophene.
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Over-lithiated or di-lithiated species, leading to dicarboxylic acids or other byproducts.
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Byproducts from the reaction of the organometallic intermediate with the solvent (e.g., from THF degradation).
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Homocoupling byproducts in the Grignard reaction.
Q4: What purification methods are most effective for this compound?
A4: The purification of this compound typically involves:
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Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then precipitated by acidification.
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Recrystallization: This is an effective method for obtaining high-purity solid material. The choice of solvent is critical and requires screening to find a system that provides good recovery and impurity rejection.
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Column Chromatography: While effective at the lab scale for complex mixtures, it is often less practical and more costly for large-scale production.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and solutions?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inactive Organolithium Reagent (n-BuLi) | n-BuLi is sensitive to moisture and air. Use a fresh, properly titrated bottle. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (nitrogen or argon). |
| Poor Quality Grignard Reagent | Magnesium turnings may have an oxide layer. Activate the magnesium using methods like grinding, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. Ensure the solvent is anhydrous. |
| Presence of Moisture or Protic Solvents | Both lithiated intermediates and Grignard reagents are strong bases and will be quenched by water or other protic sources. Ensure all reagents and solvents are anhydrous. |
| Incorrect Reaction Temperature | Lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Grignard formation may require initial heating to initiate. Ensure precise temperature control. |
| Inefficient Carboxylation | Ensure the carbon dioxide (dry ice or gas) is of good quality and is introduced in excess. For gaseous CO2, ensure efficient bubbling through the reaction mixture. |
Issue 2: Formation of Significant Impurities
Question: I am observing significant impurities in my crude product. How can I identify and minimize them?
Answer:
| Observed Impurity/Issue | Potential Cause & Minimization Strategy |
| Unreacted Starting Material | Cause: Incomplete reaction. Solution: Increase the equivalents of the organolithium or magnesium, extend the reaction time, or slightly increase the reaction temperature (monitor for side reactions). |
| Isomeric Carboxylic Acid | Cause: Lithiation or Grignard formation at an undesired position. The methoxymethyl group is expected to direct lithiation to the 5-position, but other isomers are possible. Solution: Optimize the reaction temperature and the choice of solvent. Low temperatures generally favor higher regioselectivity. |
| Dicarboxylic Acid Byproduct | Cause: Double lithiation of the thiophene ring. Solution: Use stoichiometric amounts of the lithiating agent and maintain a low reaction temperature. |
| Dark, Tarry Reaction Mixture | Cause: Decomposition of starting materials or intermediates, or polymerization. Solution: Maintain recommended reaction temperatures and ensure efficient stirring. Purify starting materials and solvents before use. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Thiophene Carboxylation
| Parameter | Lithiation with n-BuLi | Grignard Reaction |
| Starting Material | 2-(methoxymethyl)thiophene | 2-bromo-5-(methoxymethyl)thiophene |
| Key Reagents | n-BuLi, CO2 | Mg, CO2 |
| Typical Yield | Good to Excellent | Good |
| Advantages | High regioselectivity, often faster reaction times. | Milder reaction conditions for the carboxylation step, less hazardous than n-BuLi on a large scale. |
| Disadvantages | Requires cryogenic temperatures, use of pyrophoric n-BuLi. | Formation of Wurtz homocoupling byproduct, initiation can be difficult. |
Note: Yields are representative and can vary based on reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis via Lithiation and Carboxylation
Materials:
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2-(methoxymethyl)thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 2-(methoxymethyl)thiophene (1.0 eq.) to anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, crush an excess of dry ice. Cautiously transfer the lithiated thiophene solution onto the crushed dry ice via a cannula. Allow the mixture to slowly warm to room temperature as the CO2 sublimes.
-
Work-up: Quench the reaction mixture with water. Separate the aqueous layer and wash the organic layer with saturated NaHCO3 solution. Combine the aqueous layers and wash with diethyl ether to remove any unreacted starting material.
-
Isolation: Cool the combined aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Synthesis via Grignard Reaction
Materials:
-
2-bromo-5-(methoxymethyl)thiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 eq.). Add a small portion of a solution of 2-bromo-5-(methoxymethyl)thiophene (1.0 eq.) in anhydrous THF. If the reaction does not start, gently warm the mixture or add a crystal of iodine. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours.
-
Carboxylation: Cool the Grignard solution in an ice bath. Slowly bubble dry CO2 gas through the solution or pour the Grignard reagent onto an excess of crushed dry ice with vigorous stirring.
-
Work-up and Isolation: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1M HCl. Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization.
Visualizations
Caption: Key synthetic routes to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 5-(Methoxymethyl)thiophene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(Methoxymethyl)thiophene-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound include:
-
Lithiation and Carboxylation: This involves the deprotonation of a suitable thiophene precursor, such as 2-(methoxymethyl)thiophene, using a strong base like n-butyllithium, followed by quenching with carbon dioxide.
-
Oxidation of the Corresponding Aldehyde: This route utilizes the oxidation of 5-(methoxymethyl)thiophene-2-carbaldehyde to the carboxylic acid.
-
Hydrolysis of an Ester Precursor: This method involves the saponification of a corresponding ester, such as methyl or ethyl 5-(methoxymethyl)thiophene-2-carboxylate.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Depending on the synthetic route, several impurities can arise:
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors like 2-(methoxymethyl)thiophene or 5-(methoxymethyl)thiophene-2-carbaldehyde.
-
Regioisomers: During lithiation, deprotonation at other positions on the thiophene ring can lead to the formation of isomeric carboxylic acids.
-
Dicarboxylic Acids: Over-carboxylation can result in the formation of thiophene-2,5-dicarboxylic acid derivatives.[1][2]
-
Byproducts from Side Reactions: In some thiophene syntheses, such as the Paal-Knorr synthesis, furan byproducts can form.[3]
Q3: How can I best purify the final product?
A3: Purification of this compound typically involves one or more of the following techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for removing impurities.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from less polar impurities.
-
Acid-Base Extraction: The acidic nature of the carboxylic acid allows for selective extraction into a basic aqueous solution, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in Lithiation and Carboxylation Route
Question: I am experiencing low yields when attempting to synthesize this compound via lithiation of 2-(methoxymethyl)thiophene followed by the addition of CO2. What are the possible causes and solutions?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Inactive n-Butyllithium | Titrate the n-butyllithium solution before use to determine its exact molarity. | n-Butyllithium can degrade over time, leading to the use of a substoichiometric amount and incomplete lithiation. |
| Presence of Water or Protic Solvents | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. | n-Butyllithium is a strong base and will be quenched by any protic species, preventing the deprotonation of the thiophene. |
| Inefficient Carboxylation | Introduce CO2 as a gas through a needle below the surface of the reaction mixture or pour the lithiated intermediate onto freshly crushed dry ice. | Poor contact between the lithiated intermediate and CO2 can lead to incomplete carboxylation. |
| Product More Acidic than Starting Material | Consider using a second equivalent of the organolithium reagent. | The product carboxylic acid's alpha proton can be deprotonated by the lithiated starting material, quenching the reaction.[4] |
Problem 2: Incomplete Oxidation of 5-(Methoxymethyl)thiophene-2-carbaldehyde
Question: My oxidation of 5-(methoxymethyl)thiophene-2-carbaldehyde to the carboxylic acid is not going to completion, and I am left with a significant amount of starting material. How can I improve the conversion?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Insufficient Oxidizing Agent | Use a slight excess of the oxidizing agent (e.g., sodium chlorite in a Pinnick oxidation). | Ensuring a sufficient amount of the oxidant is present will help drive the reaction to completion.[5] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | Some oxidations require heating to proceed at a reasonable rate. |
| Decomposition of the Oxidizing Agent | Ensure the oxidizing agent is fresh and has been stored correctly. | Degradation of the oxidizing agent will lead to reduced reactivity. |
Experimental Protocols
Key Experiment: Oxidation of 5-(Methoxymethyl)thiophene-2-carbaldehyde (Pinnick Oxidation)
This protocol details a general procedure for the selective oxidation of the aldehyde to the carboxylic acid.
Materials:
-
5-(Methoxymethyl)thiophene-2-carbaldehyde
-
Sodium chlorite (NaClO2)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH2PO4)
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tert-Butanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
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1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Methoxymethyl)thiophene-2-carbaldehyde (1.0 equivalent) in a 2:1 mixture of tert-butanol and water.
-
To the stirred solution, add 2-methyl-2-butene (4.0 equivalents) followed by sodium dihydrogen phosphate monohydrate (1.2 equivalents).
-
Cool the mixture in an ice bath. Slowly add sodium chlorite (1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting aldehyde is consumed, remove the tert-butanol under reduced pressure.
-
Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
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Combine the organic layers and wash with brine.
-
To isolate the product, extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Wash the basic aqueous extract with ethyl acetate to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The product should precipitate.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[5]
Visualizations
Caption: Common synthetic routes to this compound.
Caption: Potential over-carboxylation side reaction.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: 5-(Methoxymethyl)thiophene-2-carboxylic acid
Welcome to the technical support center for 5-(Methoxymethyl)thiophene-2-carboxylic acid (CAS No: 61855-04-7). This guide is designed to assist researchers, scientists, and drug development professionals with the proper handling, storage, and troubleshooting of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for receiving and initially handling this compound?
A1: Upon receipt, immediately inspect the container for any damage. The compound is typically a solid, appearing as a white to slightly pale yellow crystal or powder.[1] Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][3] Avoid contact with skin and eyes.[1][2]
Q2: What are the optimal storage conditions for this compound?
Q3: What are the known incompatibilities for this compound?
A3: this compound should be stored away from strong oxidizing agents.[1][3] Contact with these substances could lead to vigorous and potentially hazardous reactions.
Q4: What are the primary hazards associated with this compound?
A4: The compound is classified as an irritant. It can cause skin irritation and serious eye irritation.[1] Inhalation of dust may also cause respiratory tract irritation.[2]
Q5: What should I do in case of accidental exposure?
A5:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1][3]
-
Skin Contact: Take off contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice/attention if you feel unwell.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color (yellowing or browning) of the solid | Exposure to air, light, or elevated temperatures leading to degradation. | A significant color change may indicate reduced purity. It is advisable to verify the purity of the material using analytical methods like HPLC before use in sensitive experiments. For future prevention, store the compound under the recommended conditions (cool, dark, dry, and potentially under an inert atmosphere).[4] |
| Compound appears clumpy or moist | Improper storage in a humid environment or a container that is not airtight. | Dry the compound under vacuum if appropriate for your experimental needs. Ensure the container is sealed tightly and stored in a desiccator or a dry storage cabinet. |
| Inconsistent experimental results | Potential degradation of the compound due to improper storage or handling. | Use a fresh batch of the compound that has been stored under optimal conditions. Always handle the compound quickly and minimize its exposure to the atmosphere. |
Experimental Protocols
General Handling Protocol:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE: safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid generating dust. If weighing the solid, do so carefully.
-
Keep the container tightly closed when not in use.
Storage Protocol:
-
Short-term (days to weeks): Store in a tightly sealed container in a cool, dark, and dry place.
-
Long-term (months to years): For extended stability, store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light.[4]
Visualizations
References
Validation & Comparative
Comparative Biological Insights: 5-(Methoxymethyl)thiophene-2-carboxylic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of 5-(Methoxymethyl)thiophene-2-carboxylic acid and its structural analogues, supported by available experimental data and methodologies.
While specific quantitative biological activity data for this compound remains limited in publicly accessible literature, a comparative analysis of its analogues reveals a landscape rich with potential therapeutic applications. Thiophene-2-carboxylic acid derivatives are a versatile class of compounds exhibiting a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide synthesizes the available data to provide a comparative overview and detailed experimental context.
Comparative Analysis of Biological Activity
To understand the potential of this compound, it is crucial to examine the bioactivity of its structural relatives. The following table summarizes the reported inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of various thiophene-2-carboxylic acid analogues against different biological targets.
| Compound/Analogue | Target/Organism | Activity Type | IC50 / MIC (µM) | Reference |
| Thiophene Carboxamide Derivatives (General) | Hep3B (Hepatocellular Carcinoma) | Anticancer | 5.46 - 12.58 | [1] |
| Fused Thiophene Derivatives | HepG2 (Hepatocellular Carcinoma) | Anticancer | 3.105 | [2] |
| Fused Thiophene Derivatives | PC-3 (Prostate Cancer) | Anticancer | 2.15 | [2] |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | Enzyme Inhibition | 3.19 | [3] |
| 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | Carbonic Anhydrase II (hCA II) | Enzyme Inhibition | Subnanomolar - Nanomolar | [4] |
| 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | Carbonic Anhydrase IX (hCA IX) | Enzyme Inhibition | Subnanomolar - Nanomolar | [4] |
| 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | Carbonic Anhydrase XII (hCA XII) | Enzyme Inhibition | Subnanomolar - Nanomolar | [4] |
| Thiophene-based heterocycles | Clostridioides difficile | Antimicrobial | 2 - 4 µg/mL | [5] |
| Thiophene derivatives | Colistin-Resistant Acinetobacter baumannii | Antimicrobial | MIC50: 16 - 32 mg/L | [6] |
| Thiophene derivatives | Colistin-Resistant Escherichia coli | Antimicrobial | MIC50: 8 - 32 mg/L | [6] |
| 2-thiophene carboxylic acid thioureides | Gram-negative clinical strains | Antimicrobial | 31.25 - 250 µg/mL | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the assessment of thiophene derivatives.
Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cell lines (e.g., HepG2, PC-3) are seeded in 96-well plates at a density of 8 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[8]
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Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives.
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Incubation: The plates are incubated for a further 24-72 hours.[8]
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MTT Addition: An MTT solution (5.0 mg/mL) is added to each well, and the plates are incubated for 4 hours.[8]
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Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength to determine cell viability. The IC50 value is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
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Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are yet to be elucidated, studies on its analogues suggest several potential mechanisms of action, particularly in the context of cancer.
Some thiophene derivatives have been shown to act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT.[2] Inhibition of the VEGFR-2/AKT signaling axis can disrupt downstream pathways that are critical for tumor cell proliferation and survival. Furthermore, certain thiophene-based compounds have been found to interfere with microtubule assembly, a key process in cell division, leading to cell cycle arrest and apoptosis.[9]
Experimental Workflow for Drug Discovery
The discovery and development of novel therapeutic agents from a lead compound like this compound follows a structured workflow.
This workflow begins with the synthesis of a library of analogues based on the lead structure. These compounds then undergo in vitro screening to identify potent and selective candidates. Structure-activity relationship (SAR) studies are conducted to understand how chemical modifications influence biological activity, guiding further lead optimization. Promising compounds are then subjected to in-depth mechanism of action studies and, ultimately, in vivo testing to evaluate their efficacy and safety in preclinical models.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Thiophene-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to substituted thiophene-2-carboxylic acids, essential scaffolds in medicinal chemistry and materials science. The following sections detail the experimental protocols, quantitative data, and logical workflows for four key methodologies: the Fiesselmann Thiophene Synthesis, Palladium-Catalyzed Direct C-H Carbonylation, a two-step sequence involving Gewald Aminothiophene Synthesis followed by a Sandmeyer-type reaction, and Lithiation-Carboxylation.
Data Summary
The following table summarizes the key quantitative parameters for each synthetic route, offering a direct comparison of their efficiency and applicability.
| Synthesis Route | Key Reagents | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Fiesselmann Synthesis | α,β-acetylenic esters, methyl thioglycolate, base (e.g., Kt-BuO) | 41 - 78[1] | Room Temperature to Reflux | 2 - 12 | Forms the thiophene ring and introduces the carboxylate in one pot; good for 3-hydroxy derivatives. | Primarily yields 3-hydroxythiophene-2-carboxylates; may require specific starting materials. |
| Pd-Catalyzed Direct C-H Carbonylation | Substituted thiophene, Pd(OAc)₂, p-benzoquinone, CO/CO₂ | up to 100[2][3][4] | 70 - 100[2][4] | 20 - 48[2] | High yields and excellent functional group tolerance; direct functionalization of an existing thiophene ring. | Requires a pressure reactor for CO/CO₂; catalyst and oxidant can be costly. |
| Gewald/Sandmeyer-type Route | Ketone/aldehyde, α-cyanoester, sulfur (Gewald); NaNO₂, Cu(I) salt (Sandmeyer) | Gewald: variable; Sandmeyer: variable | Gewald: Room Temp. to 60; Sandmeyer: 0 to 70 | Gewald: 1-6; Sandmeyer: 1-2 | Access to a wide variety of substituted 2-aminothiophenes as precursors. | Two-step process; use of diazonium salts which can be unstable. |
| Lithiation-Carboxylation | Substituted thiophene, n-BuLi or sec-BuLi, CO₂ (dry ice) | Generally high (e.g., >90% for 2-bromo-4-alkylthiophenes)[5] | -78 to -20 | 1 - 2 | Direct and high-yielding method for introducing the carboxylic acid group; good for halogenated thiophenes. | Requires strictly anhydrous conditions and cryogenic temperatures; strong organolithium bases can be hazardous. |
Experimental Protocols
Fiesselmann Thiophene Synthesis
This method constructs the thiophene ring from an α,β-acetylenic ester and a thioglycolate derivative, directly yielding a 3-hydroxythiophene-2-carboxylate.
General Protocol: To a solution of the α,β-acetylenic ester (1.0 eq) in an anhydrous solvent such as THF or methanol is added methyl thioglycolate (1.1 eq). The mixture is cooled in an ice bath, and a base, such as potassium tert-butoxide (1.2 eq), is added portion-wise. The reaction is then stirred at room temperature or gently heated to reflux for 2-12 hours, while being monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6][7]
Palladium-Catalyzed Direct C-H Carbonylation
This protocol enables the direct conversion of a C-H bond on the thiophene ring to a carboxylic acid group using a palladium catalyst and a carbon monoxide source.
General Protocol: In a high-pressure reactor, the substituted thiophene (1.0 eq), palladium(II) acetate (1-10 mol%), and p-benzoquinone (2.0-3.0 eq) are dissolved in a suitable solvent like acetic acid.[2][3][4] The reactor is sealed, purged with carbon monoxide (CO), and then pressurized with CO (20 atm) and carbon dioxide (CO₂) (1-5 atm).[2][4] The reaction mixture is heated to 70-100°C and stirred for 20-48 hours.[2][4] After cooling to room temperature and venting the gases, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting carboxylic acid is purified by recrystallization or column chromatography.
Two-Step Gewald Synthesis and Sandmeyer-type Conversion
This two-stage approach first builds a substituted 2-aminothiophene via the Gewald reaction, which is then converted to the target carboxylic acid.
Step 1: Gewald Aminothiophene Synthesis A ketone or aldehyde (1.0 eq), an α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq) are suspended in a solvent like ethanol or DMF. A base, such as morpholine or triethylamine, is added, and the mixture is stirred at room temperature or heated to around 60°C for 1-6 hours. The completion of the reaction is monitored by TLC. The resulting 2-aminothiophene often precipitates from the reaction mixture and can be collected by filtration, washed with a cold solvent, and dried.
Step 2: Conversion to Thiophene-2-Carboxylic Acid via Diazotization and Carbonylation The 2-aminothiophene (1.0 eq) is dissolved in a mixture of aqueous acid (e.g., HCl or H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise to form the diazonium salt. This diazonium salt solution is then added to a solution containing a copper(I) salt (e.g., CuCN or CuCl) to perform a Sandmeyer-type reaction.[8][9] To introduce the carboxylic acid, the resulting 2-halothiophene or 2-cyanothiophene can be subjected to hydrolysis or palladium-catalyzed carbonylation as described in the respective literature.
Lithiation-Carboxylation
This method involves the deprotonation of a substituted thiophene with a strong organolithium base, followed by quenching the resulting anion with carbon dioxide.
General Protocol: A solution of the substituted thiophene (1.0 eq) in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).[5] A solution of n-butyllithium or sec-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred at -78°C to -20°C for 1 hour to ensure complete lithiation.[5] The reaction is then quenched by pouring the mixture over an excess of crushed dry ice (solid CO₂). The mixture is allowed to warm to room temperature, and then a saturated aqueous solution of ammonium chloride is added. The aqueous layer is acidified with HCl, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the thiophene-2-carboxylic acid, which can be further purified by recrystallization or chromatography.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of each synthetic route.
References
- 1. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO 2 -binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01379K [pubs.rsc.org]
- 3. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Thiophene Derivatives
This guide offers an objective comparison of the spectroscopic properties of thiophene and its derivatives, providing essential data for researchers, scientists, and drug development professionals. By examining Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document serves as a foundational resource for the structural elucidation and characterization of this important class of heterocyclic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Thiophene and its derivatives typically exhibit characteristic absorption bands in the UV region.[1] The position and intensity of these bands are sensitive to the nature and position of substituents on the thiophene ring.
Unsubstituted thiophene in the gas phase or in solution displays a primary absorption band around 235 nm, which is attributed to π-π* electronic transitions.[2] Substitution on the thiophene ring can cause a shift in the absorption maximum (λmax). For instance, a study of various thiophene derivatives revealed absorption bands ranging from 260 nm to 436 nm, corresponding to different molecular transitions.[3] A 2-substituent generally conjugates more strongly with the thiophene ring than a 3-substituent, leading to more significant shifts in the UV spectra.[2]
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Thiophene | Hexane | 235 | 4,570 | [2] |
| 2-Methylthiophene | Not Specified | 236 | - | [4] |
| 2-Nitro-5-bromothiophene | Hexane | 315 | 9,700 | [2] |
| 3-Bromothiophene | Hexane | 242 | 5,800 | [2] |
| 2-Thiophenecarboxylic Acid | Not Specified | 248, 271 | - | [2] |
Table 1: Comparative UV-Vis Absorption Data for Selected Thiophene Derivatives.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups and characterizing the vibrational modes of the thiophene ring. The IR spectra of thiophene derivatives show several characteristic absorption bands.[5]
Key vibrational modes for the thiophene ring include:
-
C-H Stretching: A band around 3100 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic ring.[6]
-
Ring Stretching: C=C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region.[5][7]
-
C-H In-plane Bending: These vibrations are observed in the 1250-1050 cm⁻¹ range.[6]
-
C-H Out-of-plane Bending: Strong absorptions in the 900-650 cm⁻¹ region are due to out-of-plane bending of the ring C-H bonds. The pattern in this region can often indicate the substitution pattern on the ring.[6]
-
C-S Stretching: The C-S stretching vibration is typically found in the 840-600 cm⁻¹ region.[7]
| Vibrational Mode | Unsubstituted Thiophene (cm⁻¹) | 2-Substituted Thiophene (cm⁻¹) | 3-Substituted Thiophene (cm⁻¹) |
| Ring C-H Stretching | ~3070 | 3120-3050 | 3120-3050 |
| Ring C=C Stretching | 1500, 1408, 1358 | 1514-1532, 1430-1454, 1347-1367 | - |
| C-H In-plane Bending | 1252, 1078, 1032 | 1228-1202, 1054-1030 (2,5-di-subst.) | 1239-1220, 1081-1072 |
| C-H Out-of-plane Bending | 834, 712 | 871-798, 833-762 | 755-704, 714-650 |
| C-S Stretching | 834, 606 | 808-821 | - |
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Thiophene and its Derivatives. [6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for detailed structural elucidation, providing information on the chemical environment of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of unsubstituted thiophene, the protons at the α-positions (C2, C5) are equivalent, as are the protons at the β-positions (C3, C4). The α-protons typically resonate downfield from the β-protons due to the deshielding effect of the sulfur atom. The spectrum appears as two multiplets.[8] Substituents significantly influence the chemical shifts of the remaining ring protons, providing clear spectroscopic fingerprints for different isomers.[9][10] For example, in 3-substituted thiophenes, the chemical shifts are highly sensitive to the electronic nature of the substituent at the C3 position.[10]
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectrum of thiophene shows two signals for the α- and β-carbons. The α-carbons (C2, C5) appear at a slightly different chemical shift than the β-carbons (C3, C4).[8] The introduction of a substituent breaks this symmetry, resulting in four distinct signals for the ring carbons, with chemical shifts dependent on the substituent's nature and position.[9]
| Compound | Nucleus | H2/C2 (δ, ppm) | H3/C3 (δ, ppm) | H4/C4 (δ, ppm) | H5/C5 (δ, ppm) |
| Thiophene | ¹H | 7.33 | 7.12 | 7.12 | 7.33 |
| ¹³C | 125.6 | 127.3 | 127.3 | 125.6 | |
| 3-Methylthiophene | ¹H | 7.19 | - | 6.92 | 7.21 |
| ¹³C | 121.5 | 137.5 | 129.5 | 125.9 | |
| 3-Bromothiophene | ¹H | 7.36 | - | 7.09 | 7.27 |
| ¹³C | 122.9 | 109.1 | 130.6 | 126.8 | |
| Methyl (E)-3-(thiophen-2-yl)acrylate | ¹H | - | 7.25 | 7.06 | 7.42 |
| ¹³C | 140.4 | 128.3 | 128.1 | 131.6 |
Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiophene and Selected Derivatives (Solvent: CDCl₃). [8][9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns of a compound. In electron ionization (EI) mass spectrometry, thiophene exhibits a prominent molecular ion peak (M⁺) at an m/z of 84.[11] The fragmentation of the thiophene ring is a key characteristic. Common fragmentation pathways for thiophene and its derivatives have been studied, often involving the loss of substituents or cleavage of the heterocyclic ring.[12][13]
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| Thiophene | C₄H₄S | 84.14 | 84 | 58, 45, 39 |
| 2-Methylthiophene | C₅H₆S | 98.17 | 98 | 97, 83, 59, 45 |
Table 4: Key Mass Spectrometry Data for Thiophene and 2-Methylthiophene. [11][14]
Workflow for Spectroscopic Analysis
The logical flow from sample preparation to structural elucidation using a combination of spectroscopic techniques is a critical workflow for researchers.
Caption: Workflow for the spectroscopic characterization of thiophene derivatives.
Experimental Protocols
Detailed and consistent experimental methods are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the thiophene derivative and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.[10]
-
¹H NMR Acquisition: Use a standard single-pulse sequence (e.g., zg30) on a 300 or 400 MHz spectrometer. Acquire 16-32 scans with a spectral width of ~12 ppm and a relaxation delay of 1-2 seconds.[9][10]
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. Acquire 1024 or more scans to achieve a good signal-to-noise ratio, with a spectral width of ~240 ppm and a relaxation delay of 2 seconds.[9]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift scale using the TMS signal.[10]
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[7] Alternatively, for liquids or mulls, the Nujol method can be used.[6]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., hexane, ethanol) to an appropriate concentration (typically 10⁻⁴ to 10⁻⁵ M).
-
Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm, using the pure solvent as a reference.[15]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Analysis: Record the mass spectrum, noting the mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions.[11]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene, 2-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Thiophene(110-02-1) MS [m.chemicalbook.com]
- 12. Charge-exchange mass spectra of thiophene, pyrrole and furan - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Thiophene, 2-methyl- [webbook.nist.gov]
- 15. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-(Methoxymethyl)thiophene-2-carboxylic acid and 5-(Hydroxymethyl)thiophene-2-carboxylic acid for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a detailed comparison of two closely related thiophene derivatives: 5-(Methoxymethyl)thiophene-2-carboxylic acid and 5-(Hydroxymethyl)thiophene-2-carboxylic acid. By examining their physicochemical properties, synthesis, and biological potential, this document aims to inform the strategic selection of these reagents in research and development.
Physicochemical Properties: A Tale of Two Substituents
The seemingly minor difference between a methoxymethyl and a hydroxymethyl group at the 5-position of the thiophene-2-carboxylic acid core imparts distinct physicochemical characteristics that can significantly influence their behavior in both chemical reactions and biological systems.
| Property | This compound | 5-(Hydroxymethyl)thiophene-2-carboxylic acid |
| Molecular Formula | C₇H₈O₃S | C₆H₆O₃S |
| Molecular Weight | 172.20 g/mol [1] | 158.18 g/mol [2] |
| CAS Number | 61855-04-7[1] | 14282-64-5[2] |
| Boiling Point | 296.9 °C at 760 mmHg[1] | Not available |
| Flash Point | 133.4 °C[1] | Not available |
| Density | 1.318 g/cm³[1] | Not available |
| LogP (Predicted) | 1.59[1] | 0.6 (XLogP3)[2] |
| pKa (Predicted) | Data not available | Data not available |
| Aqueous Solubility (Predicted) | Data not available | Data not available |
Synthesis and Reactivity: Navigating the Thiophene Landscape
The synthesis of these two compounds generally involves the introduction of the carboxylic acid and the functionalized methyl group onto a thiophene precursor. While specific, detailed protocols for the direct synthesis of both this compound and 5-(hydroxymethyl)thiophene-2-carboxylic acid are not extensively documented in publicly accessible literature, general synthetic strategies for 2-thiophenecarboxylic acids can be adapted.
A common approach involves the formylation of a 2-substituted thiophene, followed by oxidation of the resulting aldehyde to the carboxylic acid. Alternatively, carboxylation of a lithiated thiophene derivative is a widely used method. For instance, the synthesis of the hydroxymethyl derivative could start from a protected hydroxymethylthiophene, which is then carboxylated. The methoxymethyl derivative could be synthesized from a halomethylthiophene followed by nucleophilic substitution with methoxide, and subsequent carboxylation.
The reactivity of the two molecules is primarily dictated by the thiophene ring and the carboxylic acid group. The electron-donating nature of both the methoxymethyl and hydroxymethyl substituents is expected to activate the thiophene ring towards electrophilic substitution. However, the hydroxyl group in 5-(hydroxymethyl)thiophene-2-carboxylic acid offers an additional site for reactions such as esterification or etherification, which is absent in its methoxymethyl counterpart. This difference in reactivity provides distinct opportunities for further chemical modifications.
Biological Activity: Unlocking Therapeutic Potential
Thiophene derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] While direct comparative studies on the biological activities of this compound and 5-(hydroxymethyl)thiophene-2-carboxylic acid are scarce, the nature of the 5-substituent can be expected to modulate their pharmacological profiles.
The increased lipophilicity of the methoxymethyl derivative may enhance its ability to cross cell membranes, potentially leading to improved intracellular target engagement. Conversely, the hydrogen-bonding capability of the hydroxymethyl group could facilitate specific interactions with biological targets such as enzymes and receptors.
Studies on similar thiophene-2-carboxamide derivatives have shown that both methoxy and hydroxy substitutions can contribute to significant antibacterial activity. For example, certain thiophene-2-carboxamides with methoxy groups have demonstrated excellent activity against various bacterial strains.[3] Similarly, hydroxy-substituted analogs have also shown good antibacterial effects.[3] This suggests that both of the title compounds could serve as valuable scaffolds for the development of new antimicrobial agents.
Further research is warranted to directly compare the efficacy and mechanism of action of these two compounds in various biological assays.
Experimental Protocols
Due to the lack of specific published experimental data for a direct comparison, this section outlines generalized protocols that can be adapted for the synthesis and evaluation of these compounds.
General Protocol for the Synthesis of 5-Substituted-Thiophene-2-carboxylic Acids via Lithiation and Carboxylation
Materials:
-
Appropriately 5-substituted-2-bromothiophene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate, saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the 5-substituted-2-bromothiophene in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.
-
In a separate flask, crush a sufficient amount of dry ice. Carefully pour the lithiated thiophene solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature. The excess CO₂ will sublime.
-
Quench the reaction by adding water.
-
Separate the aqueous layer and wash the organic layer with a saturated sodium bicarbonate solution.
-
Combine the aqueous layers and acidify with aqueous HCl until a precipitate forms.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Broth Microdilution Antimicrobial Susceptibility Testing
Materials:
-
Test compounds (this compound and 5-(Hydroxymethyl)thiophene-2-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin).
-
Negative control (broth with solvent).
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound and 5-(Hydroxymethyl)thiophene-2-carboxylic acid represent two valuable and closely related building blocks for chemical synthesis and drug discovery. The choice between them will depend on the specific research goals. The methoxy derivative offers increased lipophilicity, which may be advantageous for membrane permeability, while the hydroxyl derivative provides a handle for further functionalization and potential for specific hydrogen bonding interactions. The lack of direct comparative experimental data highlights an opportunity for further research to fully elucidate the distinct advantages of each compound in various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-(Hydroxymethyl)thiophene-2-carboxylic acid | C6H6O3S | CID 22649561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
A Comparative Guide to the Purity Validation of 5-(Methoxymethyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug discovery and development. This guide provides a comparative analysis of established analytical techniques for validating the purity of 5-(Methoxymethyl)thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The performance of these methods will be compared, supported by illustrative experimental data and detailed protocols.
The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC). Each method offers distinct advantages and provides complementary information to build a comprehensive purity profile.
Comparison of Analytical Techniques for Purity Determination
A multi-faceted approach is often employed for the definitive purity assessment of a compound like this compound. The choice of method depends on the nature of the expected impurities, the required accuracy, and the stage of drug development.
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC (UV-Vis) | Chromatographic separation based on polarity. | Relative purity, detection of non-volatile impurities. | High sensitivity, high resolution, widely available. | Requires a chromophore, response factors can vary between compounds. |
| qNMR (¹H NMR) | Signal intensity is directly proportional to the number of nuclei.[1] | Absolute purity, structural confirmation of impurities.[2] | Universal detector for molecules with NMR-active nuclei, highly accurate and precise.[3] | Lower sensitivity than HPLC, requires a high-purity internal standard. |
| DSC | Measurement of heat flow associated with thermal transitions. | Purity of crystalline solids based on melting point depression.[4][5] | Rapid analysis, requires small sample size, no solvent needed. | Only applicable to crystalline and thermally stable compounds, less effective for impurities that form solid solutions.[6] |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Purity assessment and impurity identification by mass. | High sensitivity and selectivity, provides molecular weight information of impurities.[7] | Complex instrumentation, quantification can be challenging. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity. For this compound, a reverse-phase HPLC method is typically employed.
Illustrative HPLC Purity Data
The following table presents hypothetical data comparing two lots of this compound with a competitor's product.
| Sample ID | Main Peak Area (%) | Impurity A (%) | Impurity B (%) | Total Impurities (%) | Purity by Area Normalization |
| MMTCA-Lot1 | 99.85 | 0.08 | 0.05 | 0.15 | 99.85% |
| MMTCA-Lot2 | 99.52 | 0.21 | 0.15 | 0.48 | 99.52% |
| Competitor-X | 99.10 | 0.45 | 0.25 | 0.90 | 99.10% |
Experimental Protocol: HPLC Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary ratio method for determining the purity of a substance without the need for a reference standard of the analyte itself.[1][8] It relies on an internal standard of known purity and concentration.
Illustrative qNMR Purity Data
| Sample ID | Internal Standard | Analyte Integral | Standard Integral | Calculated Purity (w/w %) |
| MMTCA-Lot1 | Maleic Anhydride | 1.00 (1H, thiophene ring) | 2.00 (2H, vinyl) | 99.9% |
| MMTCA-Lot2 | Maleic Anhydride | 1.00 (1H, thiophene ring) | 2.00 (2H, vinyl) | 99.6% |
| Competitor-X | Maleic Anhydride | 1.00 (1H, thiophene ring) | 2.00 (2H, vinyl) | 99.2% |
Experimental Protocol: ¹H qNMR Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: 16-64, depending on the concentration.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to determine the purity of crystalline substances by measuring the depression of the melting point caused by impurities.[4][9]
Illustrative DSC Purity Data
| Sample ID | Onset of Melting (°C) | Peak Melting Point (°C) | Enthalpy of Fusion (J/g) | Calculated Purity (mol%) |
| MMTCA-Lot1 | 105.2 | 106.5 | 150.3 | 99.88% |
| MMTCA-Lot2 | 104.8 | 105.9 | 148.1 | 99.65% |
| Competitor-X | 104.1 | 105.2 | 145.7 | 99.30% |
Experimental Protocol: DSC Purity Determination
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.
-
Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min, is used to ensure thermal equilibrium.[4]
-
Atmosphere: Inert nitrogen atmosphere.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which is often integrated into the instrument's software.[4]
Visualizing the Validation Workflow
A logical workflow ensures that all aspects of purity are adequately assessed.
Caption: A typical workflow for comprehensive purity validation.
Comparative Logic of Analytical Methods
The selection of analytical methods should be based on the information required at a particular stage of development.
Caption: Logic for selecting purity methods at different development stages.
Conclusion
The validation of this compound purity is best achieved through the strategic application of orthogonal analytical techniques. While HPLC provides excellent sensitivity for detecting and quantifying impurities, qNMR offers an accurate measure of absolute purity against a certified standard.[2][10] DSC serves as a valuable complementary technique for assessing the purity of the final crystalline solid.[11] For comprehensive impurity characterization, LC-MS is indispensable for providing molecular weight information. By combining these methods, researchers and drug developers can establish a robust and reliable purity profile, ensuring the quality and consistency of their materials.
References
- 1. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. azom.com [azom.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to In Vitro Assays of Thiophene Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activities of thiophene carboxylic acid derivatives, with a focus on antimicrobial, anticancer, and antioxidant assays. While specific experimental data for 5-(Methoxymethyl)thiophene-2-carboxylic acid is not extensively available in the public domain, this document summarizes the activities of structurally related thiophene derivatives to provide a valuable comparative framework. The information presented herein is collated from various scientific publications to aid in the evaluation and selection of promising candidates for further research and development.
In Vitro Performance Comparison
The in vitro efficacy of various thiophene carboxylic acid derivatives has been evaluated against a range of microbial strains and cancer cell lines, as well as for their antioxidant potential. The following tables summarize key quantitative data, including Minimum Inhibitory Concentration (MIC) values for antimicrobial activity and half-maximal inhibitory concentration (IC50) values for anticancer and antioxidant activities, providing a clear comparison of their potency.
Antimicrobial Activity
Thiophene derivatives have demonstrated significant potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi. The MIC, the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Table 1: In Vitro Antimicrobial Activity of Thiophene Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiourea derivatives of 2-thiophene carboxylic acid | Staphylococcus aureus | 125 - 500 | [1] |
| Bacillus subtilis | 7.8 - 125 | [1] | |
| Pseudomonas aeruginosa | 31.25 - 250 | [1] | |
| Escherichia coli | 31.25 - 250 | [1] | |
| Klebsiella pneumoniae | 31.25 - 250 | [1] | |
| Candida albicans | 31.25 - 62.5 | [1] | |
| Aspergillus niger | 31.25 - 62.5 | [1] | |
| N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea | Various microbial strains | 7.8 - 500 | [2] |
| Thiophene derivatives 4, 5, and 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 (MIC50) | [3][4] |
| Colistin-Resistant Escherichia coli | 8 - 32 (MIC50) | [3][4] | |
| Thiophene-2-carboxamide derivative 7b | Staphylococcus aureus | - (83.3% activity index vs Ampicillin) | [5] |
| Bacillus subtilis | - (82.6% activity index vs Ampicillin) | [5] | |
| Escherichia coli | - (64.0% activity index vs Ampicillin) | [5] | |
| Pseudomonas aeruginosa | - (86.9% activity index vs Ampicillin) | [5] |
Note: MIC50 represents the minimum concentration required to inhibit the growth of 50% of the tested strains.
Anticancer Activity
The cytotoxic effects of thiophene derivatives against various cancer cell lines are a significant area of investigation. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparing anticancer activity.
Table 2: In Vitro Anticancer Activity of Thiophene Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene carboxamide derivative 2b | Hep3B (Hepatocellular carcinoma) | 5.46 | [6] |
| Thiophene carboxamide derivative 2d | Hep3B (Hepatocellular carcinoma) | 8.85 | [6] |
| Thiophene carboxamide derivative 2e | Hep3B (Hepatocellular carcinoma) | 12.58 | [6] |
| Fused Thiophene derivative 3b | HepG2 (Hepatocellular carcinoma) | 0.126 (VEGFR-2 inhibition) | [7] |
| Fused Thiophene derivative 4c | HepG2 (Hepatocellular carcinoma) | 0.075 (VEGFR-2 inhibition) | [7] |
| Thiophene derivative 480 | HeLa (Cervical cancer) | 12.61 µg/mL | [8] |
| Hep G2 (Hepatocellular carcinoma) | 33.42 µg/mL | [8] | |
| Thiophene derivative TP 5 | HepG2 (Hepatocellular carcinoma) | Dose- and time-dependent cytotoxicity | [9] |
| SMMC-7721 (Hepatocellular carcinoma) | Dose- and time-dependent cytotoxicity | [9] | |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative b19 | MDA-MB-231 (Breast cancer) | Significant inhibition of proliferation | [10] |
Antioxidant Activity
The antioxidant potential of thiophene derivatives is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method, with the IC50 value representing the concentration of the compound that scavenges 50% of the DPPH radicals.
Table 3: In Vitro Antioxidant Activity of Thiophene Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
| Thiophene derivative S4 | DPPH radical scavenging | 48.45 µM | [11][12] |
| Thiophene derivative S6 | DPPH radical scavenging | 45.33 µM | [11][12] |
| Amino thiophene-2-carboxamide 7a | ABTS radical scavenging | 62.0% inhibition | [5] |
| Diarlyamines in benzo[b]thiophene series | Reducing power and free radical scavenging | Structure-activity relationships established | [13] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are intended to provide a comprehensive understanding of the experimental procedures used to evaluate the biological activities of thiophene derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are cultured on appropriate agar plates and incubated. A few colonies are then used to inoculate a sterile broth, which is incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[14]
-
Compound Preparation: The test compounds and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold dilutions of these stock solutions are prepared in a 96-well microtiter plate using an appropriate broth.[14]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microorganism suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[14]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[15]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[15]
-
Formazan Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a decrease in its absorbance.
-
Reaction Mixture Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.[16]
-
Compound Incubation: Different concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) are added to the DPPH solution. The mixtures are then incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[16]
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: The percentage of DPPH radical scavenging is calculated for each concentration of the test compound. The IC50 value is then determined as the concentration of the compound that causes 50% scavenging of the DPPH radicals.[16]
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the in vitro evaluation of thiophene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Methoxymethyl (MOM) Protecting Groups in Thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Hydroxyl-Protecting Group for Thiophene Moieties.
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex thiophene-containing molecules for pharmaceuticals and materials science, the judicious selection of protecting groups is paramount. The methoxymethyl (MOM) ether stands out as a widely utilized protecting group for hydroxyl functionalities due to its ease of introduction and general stability. However, its performance in the context of thiophene synthesis, a domain often involving organometallic intermediates and nuanced reaction conditions, necessitates a careful comparison with other common protecting groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) and benzyloxymethyl (BOM) ethers. This guide provides a comparative study of these protecting groups, supported by representative experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Protecting Groups
| Protecting Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| MOM | MOMCl, DIPEA, NaI | DCM | 0°C to 25°C | 16 h | ~92 | [1] |
| SEM | SEMCl, DIPEA | DCM | Room Temp. | - | High | [2] |
| BOM | BOMCl, DIPEA | DCM | Room Temp. | - | High | - |
Table 1: Representative Conditions for the Protection of Alcohols. This table illustrates typical conditions for the introduction of MOM, SEM, and BOM protecting groups on a generic alcohol. The yields for all three are generally high.
| Protecting Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| MOM | TFA/DCM (1:15) | DCM | 25°C | 12 h | ~71 | [1] |
| MOM | ZnBr₂, n-PrSH | - | - | <10 min | High | [3] |
| SEM | SnCl₄ | CH₂Cl₂ | 0°C to RT | 2 h | 95-98 | [4] |
| SEM | TFA | CH₂Cl₂ | Room Temp. | 9.5 h | 13-51 | [5] |
| BOM | H₂, 10% Pd/C | iPrOH/H₂O | - | - | Quantitative | - |
Table 2: Representative Conditions for the Deprotection of Protected Alcohols. This table highlights the diverse conditions available for the removal of MOM, SEM, and BOM ethers, with varying yields and reaction times. The choice of deprotection strategy depends on the overall synthetic route and the presence of other sensitive functional groups.
Stability Profile
The stability of a protecting group under various reaction conditions is a critical determinant of its utility.
-
Methoxymethyl (MOM) Ether: The MOM group is known for its stability in a pH range of 4 to 12 and is resistant to a variety of oxidizing and reducing agents, as well as nucleophiles and organometallic reagents like Grignard and organolithium reagents at low temperatures.[6] However, it is labile to acidic conditions.[6]
-
2-(Trimethylsilyl)ethoxymethyl (SEM) Ether: The SEM group exhibits broad stability under basic, oxidative, and reductive conditions.[4] Its key feature is its stability to a wider range of acidic conditions compared to MOM, yet it can be selectively cleaved using fluoride sources (e.g., TBAF) or strong Lewis acids.[2][4]
-
Benzyloxymethyl (BOM) Ether: The BOM group is generally more stable than the MOM group to acidic conditions. Its primary advantage lies in its removal by hydrogenolysis, a mild and often orthogonal deprotection strategy.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. The following are representative protocols for the protection of a hydroxyl group with MOMCl and its subsequent deprotection.
Protocol 1: Protection of an Alcohol with Methoxymethyl Chloride (MOMCl)
This procedure outlines a general method for the protection of a primary alcohol using MOMCl and a non-nucleophilic base.
Materials:
-
Alcohol (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq.)
-
Dichloromethane (DCM)
-
Methoxymethyl chloride (MOMCl) (3.0 eq.)
-
Sodium iodide (NaI) (0.5 eq.)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a stir bar and under an argon atmosphere, add the alcohol, DIPEA, and DCM.
-
Cool the resulting suspension to 0°C in an ice bath.
-
Add freshly distilled MOMCl dropwise over 10 minutes.
-
Add NaI to the reaction mixture.
-
Allow the mixture to warm to 25°C and stir for 16 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous ammonium chloride solution.
-
Dilute the mixture with DCM and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to obtain the MOM-protected alcohol.[1]
Protocol 2: Deprotection of a Methoxymethyl (MOM) Ether
This protocol describes a common acidic deprotection of a MOM ether.
Materials:
-
MOM-protected alcohol (1.0 eq.)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the MOM-protected alcohol in a 15:1 mixture of DCM and TFA at 25°C.
-
Stir the resulting suspension at 25°C for 12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x 3 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude residue by preparative TLC or column chromatography to yield the deprotected alcohol.[1]
Visualizing the Workflow
To better illustrate the role of protecting groups in a synthetic sequence, the following diagrams outline the general workflow for thiophene synthesis involving a protected hydroxyl group.
Caption: A generalized workflow illustrating the key stages of protection, reaction, and deprotection in a synthetic sequence.
Caption: A conceptual workflow for the synthesis of a thiophene derivative using a protecting group strategy on an acyclic precursor.
Conclusion
The methoxymethyl (MOM) protecting group remains a valuable tool in the synthesis of thiophene-containing molecules, offering a good balance of stability and ease of removal. However, for syntheses requiring more robust protection against acidic conditions or necessitating an orthogonal deprotection strategy, SEM and BOM ethers present compelling alternatives. The SEM group's fluoride-lability and the BOM group's susceptibility to hydrogenolysis provide chemists with greater flexibility in designing complex synthetic routes. The selection of the most appropriate protecting group will ultimately depend on the specific reaction conditions anticipated in the synthetic sequence and the overall molecular architecture of the target compound. Careful consideration of the comparative data and protocols presented in this guide will empower researchers to devise more efficient and successful syntheses of novel thiophene derivatives.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. adichemistry.com [adichemistry.com]
A Comparative Guide to the Cytotoxicity of Thiophene-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic profiles of various thiophene derivatives, a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry for their potential as anticancer agents.[1] While specific cytotoxic data for 5-(Methoxymethyl)thiophene-2-carboxylic acid is not extensively available in peer-reviewed literature, this guide will focus on structurally related thiophene carboxamides and other derivatives to offer a valuable comparative framework. The data presented herein is derived from studies evaluating these compounds against various human cancer cell lines, providing a baseline for assessing the potential of novel thiophene-based molecules in oncology research.
Thiophene analogs are known to interact with a diverse range of cancer-specific protein targets, initiating their biological effects through the inhibition of various signaling pathways.[1] The nature and position of chemical substitutions on the thiophene ring play a crucial role in determining the specific anticancer activity.[1]
Comparative Cytotoxicity Data
The cytotoxic activity of novel therapeutic agents is a primary indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological functions, such as cell proliferation. Lower IC₅₀ values indicate higher potency.
The following tables summarize the IC₅₀ values for several synthesized thiophene derivatives against various cancer cell lines, as determined by in vitro cytotoxicity assays.
Table 1: Cytotoxicity (IC₅₀ in µM) of Thiophene Carboxamide Derivatives Against Hep3B Cancer Cell Line. [2]
| Compound | Chemical Name | IC₅₀ (µM) vs. Hep3B |
| 2b | 3-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | 5.46 |
| 2e | 3-amino-N-(p-tolyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | 12.58 |
| Doxorubicin | (Standard Chemotherapeutic) | >500 |
Data sourced from a study aiming to mimic the anticancer agent Combretastatin A-4 (CA-4). The synthesized compounds showed significantly better cytotoxicity profiles than doxorubicin against the Hep3B cell line.[2]
Table 2: Cytotoxicity (IC₅₀ in µM) of Bis-Chalcone Thiophene Derivatives Against Various Cancer Cell Lines. [3]
| Compound | Breast (MCF7) | Colon (HCT116) | Lung (A549) |
| 5a | 7.87 ± 2.54 | 18.10 ± 2.51 | 41.99 ± 7.64 |
| 5b | 4.05 ± 0.96 | - | - |
| 9a | - | 17.14 ± 0.66 | - |
| Cisplatin | 27.78 ± 0.929 | 13.276 ± 0.294 | 5.547 ± 0.734 |
These bis-chalcone derivatives bearing a thiophene moiety demonstrated significant and varied cytotoxic effects across different cancer types, with compound 5b showing remarkable potency against the MCF7 breast cancer cell line.[3]
Experimental Protocols
The data presented in this guide were primarily generated using the MTT assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to evaluate the cytotoxic effects of chemical compounds on cultured cell lines.[4][5]
-
Cell Seeding: Human cancer cells (e.g., HepG2, SMMC-7721, MCF7) are seeded into 96-well plates at a density of approximately 8 x 10⁴ cells per well and incubated for 24 hours in a controlled environment (37°C, 5% CO₂) to allow for adherence.[4]
-
Compound Treatment: The adherent cells are then treated with various concentrations of the thiophene derivative compounds. A control group is treated with the vehicle (e.g., DMSO) only. The plates are incubated for a specified duration, typically 24 to 48 hours.[3][4]
-
MTT Addition: Following incubation, a sterile MTT solution (e.g., 5.0 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for an additional 4 hours.[4] During this period, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (such as DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualized Workflows and Pathways
Diagrams created using Graphviz DOT language provide a clear visual representation of experimental processes and biological mechanisms.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Many thiophene derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[6] The intrinsic apoptosis pathway is a common mechanism initiated by cellular stress, leading to the activation of a caspase cascade.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 5-(Methoxymethyl)thiophene-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques and expected data for confirming the structure of 5-(Methoxymethyl)thiophene-2-carboxylic acid and its derivatives. The information presented is intended to assist researchers in the unambiguous identification and characterization of this important class of heterocyclic compounds.
Spectroscopic and Spectrometric Data Comparison
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique insights into the molecular architecture. Below is a summary of expected and comparative data from key analytical methods.
Table 1: Comparative Spectroscopic and Spectrometric Data for Thiophene Derivatives
| Technique | This compound (Expected) | 5-Methyl-2-thiophenecarboxaldehyde[1] | 5-(Methoxycarbonyl)thiophene-2-carboxylic acid[2] | 2-Thiophene Carboxylic Acid[3] |
| ¹H NMR | Thiophene protons (H3, H4): Doublets, δ 6.9-7.8 ppm; CH₂ protons: Singlet, δ ~4.6 ppm; OCH₃ protons: Singlet, δ ~3.4 ppm; COOH proton: Broad singlet, δ >10 ppm | Aldehyde proton: Singlet, δ 9.80 ppm; Thiophene protons (H3, H4): Doublets, δ 7.61 and 6.88 ppm; Methyl protons: Singlet, δ 2.57 ppm | Thiophene protons: Doublets; Methoxy protons: Singlet; Carboxylic acid proton: Broad singlet | Thiophene protons: Multiplets; Carboxylic acid proton: Broad singlet |
| ¹³C NMR | COOH carbon: δ ~165-175 ppm; Thiophene carbons: δ ~125-150 ppm; CH₂ carbon: δ ~65-75 ppm; OCH₃ carbon: δ ~58-62 ppm | Aldehyde carbon: δ 182.6 ppm; Thiophene carbons: δ 151.6, 142.0, 137.4, 127.2 ppm; Methyl carbon: δ 16.2 ppm | Carboxylic acid and ester carbons: δ ~160-170 ppm; Thiophene carbons: δ ~130-140 ppm; Methoxy carbon: δ ~52 ppm | Carboxylic acid carbon: δ ~165-170 ppm; Thiophene carbons: δ ~127-135 ppm |
| IR (cm⁻¹) | O-H (acid): Broad, 3300-2500; C=O (acid): 1760-1690; C-O stretch: 1320-1210; Thiophene ring: ~1550-1400, ~850-700 | C=O (aldehyde): ~1665; C-H (aldehyde): ~2820, ~2720; Thiophene ring: ~1540-1450, ~810 | O-H (acid): 3097; C=O (ester): 1728; C=O (acid): 1712 | O-H (acid): Broad; C=O (acid): ~1700; Thiophene ring vibrations |
| Mass Spec. | Molecular Ion (M⁺): m/z 172.02 | Molecular Ion (M⁺): m/z 126 | Molecular Ion (M⁺): m/z 186 | Molecular Ion (M⁺): m/z 128 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural confirmation. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Sample Preparation:
-
For EI-MS, a small amount of the solid or a solution in a volatile solvent is introduced into the instrument.
-
For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
-
Data Acquisition:
Synthesis and Characterization Workflow
A general workflow for the synthesis and structural confirmation of this compound is outlined below. A common synthetic route involves the preparation of a hydroxymethyl intermediate followed by methylation.
Caption: General workflow for the synthesis and structural confirmation of this compound.
References
Benchmarking 5-(Methoxymethyl)thiophene-2-carboxylic Acid Against Known D-Amino Acid Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-(Methoxymethyl)thiophene-2-carboxylic acid and known inhibitors of D-amino acid oxidase (DAO). DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, playing a crucial role in neuromodulation through the degradation of D-serine, a co-agonist of NMDA receptors.[1][2] Inhibition of DAO is a therapeutic strategy being explored for neurological and psychiatric disorders. Thiophene-2-carboxylic acid and its derivatives have been identified as a novel class of DAO inhibitors, making DAO a relevant target for evaluating the activity of this compound.[1]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of known DAO inhibitors, providing a benchmark for the potential efficacy of this compound.
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
| This compound | D-Amino Acid Oxidase | To Be Determined | The subject of this guide. Structure-activity relationship studies suggest that small substituents on the thiophene ring are well-tolerated for DAO inhibition. [1][2] |
| Thiophene-2-carboxylic acid | D-Amino Acid Oxidase | 7.8 | Parent compound of the thiophene-2-carboxylic acid series of DAO inhibitors.[1] |
| 5-Fluorothiophene-2-carboxylic acid | D-Amino Acid Oxidase | 1.8 | A 5-substituted analog showing improved potency over the parent compound.[1] |
| 5-Chlorothiophene-2-carboxylic acid | D-Amino Acid Oxidase | 1.1 | Demonstrates that small halogen substitutions at the 5-position enhance inhibitory activity.[1] |
| 5-Bromothiophene-2-carboxylic acid | D-Amino Acid Oxidase | 1.2 | Another 5-halogenated analog with potent DAO inhibition.[1] |
| Benzoic Acid | D-Amino Acid Oxidase | 2.4 | A well-established competitive inhibitor of DAO, often used as a reference compound. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of D-amino acid oxidase in the glutamate signaling pathway and a general workflow for determining the inhibitory activity of test compounds.
D-Amino Acid Oxidase (DAO) in Glutamate Signaling.
General Workflow for DAO Inhibition Assay.
Experimental Protocols
A variety of assays can be used to determine the inhibitory activity of compounds against D-amino acid oxidase.[1] Below are two common methods: a direct spectrophotometric assay and an indirect coupled-enzyme assay.
1. Direct Spectrophotometric Assay Monitoring α-Keto Acid Formation
This method directly measures the increase in absorbance resulting from the formation of the α-keto acid product of the DAO-catalyzed reaction.
-
Materials:
-
UV/Vis spectrophotometer
-
Quartz microcuvettes (1.5 mL)
-
75 mM disodium pyrophosphate buffer, pH 8.5
-
D-amino acid substrate solution (e.g., D-Alanine) in buffer
-
α-keto acid standard solution (for calibration curve)
-
Purified D-amino acid oxidase enzyme
-
Test compound (this compound) and known inhibitors dissolved in an appropriate solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 75 mM disodium pyrophosphate buffer (pH 8.5) and the D-amino acid substrate at a concentration several times its Km value.
-
Add the test compound or known inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Initiate the reaction by adding a specific amount of D-amino acid oxidase enzyme.
-
Monitor the increase in absorbance at a wavelength specific to the α-keto acid product (e.g., 340 nm for pyruvate when using D-alanine as a substrate) over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Indirect Coupled-Enzyme Assay Monitoring Hydrogen Peroxide Production
This is a highly sensitive method that measures the hydrogen peroxide produced in the DAO reaction through a coupled reaction with horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate.[3]
-
Materials:
-
96-well microplate reader (colorimetric or fluorometric)
-
96-well microplates
-
100 mM disodium pyrophosphate buffer, pH 8.5
-
D-amino acid substrate solution
-
Horseradish peroxidase (HRP)
-
Chromogenic/Fluorogenic substrate for HRP (e.g., Amplex Red)
-
Purified D-amino acid oxidase enzyme
-
Test compound and known inhibitors
-
-
Procedure:
-
In a 96-well plate, add the disodium pyrophosphate buffer, D-amino acid substrate, HRP, and the chromogenic/fluorogenic substrate to each well.
-
Add the test compound or known inhibitor at various concentrations to the wells.
-
Pre-incubate the plate at a controlled temperature.
-
Initiate the reactions by adding D-amino acid oxidase to each well.
-
Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen HRP substrate.
-
Calculate the reaction rates and determine the IC50 values as described in the direct assay method.
-
References
Safety Operating Guide
Personal protective equipment for handling 5-(Methoxymethyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-(Methoxymethyl)thiophene-2-carboxylic acid. The following procedures are based on the known hazards of structurally similar thiophene derivatives and carboxylic acids. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and to conduct a thorough, site-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with EN166 or ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a risk of splashing or dust generation.[1][2] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][3][4] |
| Skin Protection | Chemical-resistant lab coat. Nitrile rubber gloves (ensure they are inspected before each use and changed frequently, especially after contamination).[1][5] Fully enclosed shoes.[1] | Prevents skin contact, which may cause irritation.[1][3][4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][6] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator is required.[1] | Protects against respiratory tract irritation that may be caused by inhalation of the compound.[1][3][7] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Engineering Controls:
-
Handling and Weighing:
-
Post-Handling Procedures:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).[1]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4][8]
-
-
Disposal Plan:
-
All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated and clearly labeled hazardous waste container.[1]
-
Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.[5] One approved method is to dissolve the compound in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Logical Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
